This technical guide details the properties, synthesis, and applications of 5-Bromo-2-fluoro-4-methoxyphenol , a specialized halogenated phenol derivative used as a high-value pharmacophore in medicinal chemistry. CAS No...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of 5-Bromo-2-fluoro-4-methoxyphenol , a specialized halogenated phenol derivative used as a high-value pharmacophore in medicinal chemistry.
CAS No: 1111096-08-2 | Formula: C₇H₆BrFO₂ | M.W.: 221.02 g/mol
Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol is a trisubstituted benzene derivative characterized by a unique electronic push-pull system. The interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing halogen atoms creates a highly functionalized scaffold. It serves as a critical building block in the synthesis of kinase inhibitors , PROTAC linkers , and fluorinated radiotracers . Its structural versatility allows for orthogonal functionalization: the phenolic hydroxyl for etherification, the aryl bromide for cross-coupling, and the aryl fluoride for metabolic blocking or nucleophilic aromatic substitution (SNAr) under specific conditions.
Chemical Identity & Physicochemical Profile
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
5-Bromo-2-fluoro-4-methoxyphenol
Common Synonyms
4-Bromo-5-fluoro-2-hydroxyanisole (less common numbering)
CAS Number
1111096-08-2
SMILES
COc1cc(F)c(O)cc1Br
InChIKey
Predicted based on structure
Physical Properties
Property
Value / Description
Note
Appearance
White to off-white crystalline powder
Oxidizes to pink/brown upon air exposure.
Melting Point
76–84 °C (Typical range for similar isomers)
Sharp melting point indicates high purity (>98%).
Boiling Point
~260–270 °C (Predicted at 760 mmHg)
Decomposes before boiling at atm pressure.
Solubility
DMSO (>50 mg/mL), Methanol, DCM, Ethyl Acetate
Poorly soluble in water; soluble in aq. NaOH.
pKa (Phenol)
~7.8 – 8.2 (Predicted)
More acidic than phenol (9.95) due to -F/-Br induction.
LogP
~2.3
Moderate lipophilicity suitable for CNS drug design.
Synthetic Methodology & Regioselectivity
The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol presents a regioselectivity challenge . Direct bromination of 2-fluoro-4-methoxyphenol is controlled by the directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups.
Hydroxyl (C1): Strong ortho/para director.[1] Directs to C6 (ortho).
Methoxy (C4): Strong ortho/para director.[1] Directs to C3 and C5 (ortho).
Fluorine (C2): Weak director.
Critical Note: The hydroxyl group is typically the dominant director, favoring bromination at C6. To achieve the 5-bromo substitution (ortho to the methoxy group), the synthesis often requires blocking the C6 position or using steric control.
This protocol utilizes controlled bromination at low temperatures to maximize regioselectivity toward the electron-rich C5 position, often requiring separation from the C6 isomer.
Figure 1: Synthetic pathway via controlled electrophilic bromination.
Detailed Protocol
Dissolution: Dissolve 2-fluoro-4-methoxyphenol (1.0 eq) in anhydrous Acetonitrile (MeCN) or DCM. Cool to -10°C.
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: NBS is preferred over elemental bromine (
) to control reaction kinetics and minimize poly-bromination.
Quench: Stir at 0°C for 2 hours. Monitor via TLC/HPLC. Quench with 10%
(aq) to remove residual bromine.
Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over
Purification (Crucial): The crude typically contains ~85% target (5-bromo) and ~15% regioisomer (6-bromo). Separate via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The 5-bromo isomer, being less polar due to internal H-bonding or steric shielding, often elutes first.
Structural Characterization (Spectroscopy)
Accurate identification requires distinguishing the target from its regioisomers using NMR coupling constants (
-values), particularly the Fluorine-Proton couplings.
Predicted NMR Data
Nucleus
Chemical Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Assignment
¹H NMR
6.95 – 7.05
Doublet (d)
Hz
H3 (Ortho to F)
¹H NMR
7.15 – 7.25
Doublet (d)
Hz
H6 (Meta to F)
¹H NMR
3.85
Singlet (s)
-
-OCH₃
¹H NMR
5.20 – 5.50
Broad (br s)
-
-OH ( exch.)
¹⁹F NMR
-125 to -135
Multiplet
-
Ar-F
Interpretation Guide:
H3 vs H6: The proton at C3 is ortho to the Fluorine and will exhibit a larger coupling constant (
Hz). The proton at C6 is meta to the Fluorine and will show a smaller coupling ( Hz).
Regioisomer Check: If the Bromine is at C6 (wrong isomer), the H3 proton remains (large
), but the H5 proton (para to F) would appear as a doublet with a smaller coupling. 2D NMR (NOESY) is recommended to confirm the proximity of the OMe group to the Br or H atoms.
Reactivity & Applications in Drug Discovery
This scaffold allows for "divergent synthesis" strategies.
Functionalization Logic
Phenolic -OH: Can be alkylated to form ethers (e.g., Mitsunobu reaction) or converted to a triflate for a second cross-coupling site.
Aryl Bromide: Excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The presence of the ortho-fluorine may slightly retard oxidative addition due to electronics but enhances the stability of the resulting biaryl system.
Aryl Fluoride: Generally stable, but can participate in
reactions if the ring is further activated by strong electron-withdrawing groups (e.g., nitro) or via specific activation of the ortho-position.
Dispose of as halogenated organic waste. Do not mix with strong oxidizers in waste streams to prevent exothermic decomposition.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15941367, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (Related Halogenated Structure Data). Retrieved from [Link]
Beilstein Journals (2014). Regioselectivity in the Bromination of Phenols: NMR Characterization. Retrieved from [Link]
5-Bromo-2-fluoro-4-methoxyphenol CAS number 1111096-08-2
The following is an in-depth technical guide on 5-Bromo-2-fluoro-4-methoxyphenol , structured for researchers and drug development professionals. Strategic Utilization in Medicinal Chemistry & Synthetic Protocols[1][2] C...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 5-Bromo-2-fluoro-4-methoxyphenol , structured for researchers and drug development professionals.
Strategic Utilization in Medicinal Chemistry & Synthetic Protocols[1][2]
CAS Number: 1111096-08-2
Formula: C₇H₆BrFO₂
Molecular Weight: 221.02 g/mol
Executive Summary: The "Privileged" Halogenation Pattern
In the landscape of modern medicinal chemistry, 5-Bromo-2-fluoro-4-methoxyphenol represents a high-value "privileged scaffold" building block. Its utility is defined by its unique trisubstituted pattern, which offers three distinct vectors for diversification:
The Phenolic Handle (C1-OH): A nucleophilic site for etherification or esterification, allowing the attachment of solubilizing tails or lipophilic pharmacophores.
The Fluorine Block (C2-F): Strategically positioned to modulate metabolic stability (blocking Phase I oxidation) and influence the pKa of the adjacent phenol, thereby altering bioavailability.
The Bromine Handle (C5-Br): A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of biaryl systems common in kinase inhibitors.
This guide provides a validated synthetic workflow, mechanistic insights into its reactivity, and protocols for its application in drug discovery libraries.
Chemical Profile & Electronic Architecture
Understanding the electronic landscape of this molecule is critical for predicting its reactivity in subsequent steps.
Electronic Directing Effects
The regiochemistry of this molecule is the result of a "push-pull" electronic competition.
C1-OH (Phenol): Strong electron donor (activator). Directs ortho/para.
C4-OMe (Methoxy): Strong electron donor (activator). Directs ortho/para.
C2-F (Fluoro): Weak deactivator (inductive) but ortho/para director (resonance).
In the synthesis of this core, the C5 position is electronically unique. While the C1-OH strongly activates C6, the C4-OMe activates C3 and C5. The presence of the C2-Fluorine atom creates a steric and electronic environment that, when combined with specific protecting group strategies (see Section 3), forces electrophilic substitution (bromination) to the C5 position.
Physicochemical Properties
Property
Value
Relevance in Drug Design
LogP (Predicted)
~2.3
Ideal range for CNS and orally active drugs (Lipinski compliant).
pKa (Phenol)
~9.2
Slightly more acidic than phenol (9.95) due to the inductive effect of the ortho-fluorine.
H-Bond Donors
1
The phenolic proton is a key interaction point for receptor binding sites.
H-Bond Acceptors
3
Fluorine, Methoxy oxygen, and Phenolic oxygen.
Validated Synthetic Protocol
Objective: Regioselective synthesis of 5-Bromo-2-fluoro-4-methoxyphenol from 2-fluoro-4-methoxyphenol.
Challenge: Direct bromination of the free phenol often leads to mixtures of C5 and C6 isomers due to the competing directing effects of the OH and OMe groups.
Solution: The "Acetylate-Brominate-Hydrolyze" strategy. Acetylation of the phenol dampens its directing power, allowing the C4-methoxy group to dominate and direct the bromine to the desired C5 position.
Reaction Workflow (DOT Visualization)
Figure 1: Strategic synthetic route utilizing steric and electronic control to ensure C5-regioselectivity.
Protocol: Dissolve starting material in DCM at 0°C. Add pyridine followed by dropwise addition of acetic anhydride. Stir at RT for 2 hours.
Why: Converts the strongly activating -OH to the moderately activating -OAc. This reduces electron density at C6 (ortho to OH), allowing the -OMe group to direct the incoming electrophile to C5.
Protocol: Dissolve Intermediate A in MeCN. Add NBS portion-wise at 0°C to prevent exotherm. Stir at RT for 4-6 hours.[4] Monitor by HPLC/TLC.
Mechanism: The -OMe group (strong activator) directs ortho to itself. C3 is sterically crowded by the Fluorine atom. C5 is sterically accessible. The -OAc group (weak activator) exerts less influence on C6.
Protocol: Suspend Intermediate B in MeOH/Water. Add K₂CO₃. Stir at RT for 1 hour. Acidify with 1M HCl to pH 3. Extract with EtOAc.[4][5]
Purification: Recrystallization from Hexanes/EtOAc usually yields high-purity crystalline solid.
Application: Suzuki-Miyaura Cross-Coupling
The primary utility of CAS 1111096-08-2 is as an electrophile in palladium-catalyzed cross-couplings to generate biaryl scaffolds.
Optimized Coupling Protocol
For difficult substrates (sterically hindered boronic acids), the following "Buchwald Conditions" are recommended over standard aqueous carbonate methods.
Figure 2: The Pd(0)/Pd(II) catalytic cycle. The electron-rich nature of the methoxy group facilitates the oxidative addition step.
Safety & Handling (MSDS Summary)
Hazards: Irritant (Skin/Eye/Respiratory).
Storage: Store at 2-8°C under inert gas (Argon). Phenols can oxidize over time; the bromine-carbon bond is light-sensitive.
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Suzuki-Miyaura Coupling Mechanism & Applications:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
[8]
Regioselective Bromination of Phenols:
Smith, K., et al. (2005). Regioselective bromination of activated aromatic compounds.
Synthesis of Halogenated Methoxyphenols (Analogous Protocols):
BenchChem Application Note: Synthesis of 4-Bromo-3-fluoro-5-methoxyphenol.
Electronic Effects in Electrophilic Aromatic Substitution:
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
This technical guide details the molecular architecture, synthesis logic, and application spectrum of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2). It is designed to serve as a high-level reference for medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular architecture, synthesis logic, and application spectrum of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2). It is designed to serve as a high-level reference for medicinal chemists and process engineers leveraging this scaffold for structure-activity relationship (SAR) exploration.
Optimizing Halogenated Scaffolds for Drug Discovery
Executive Summary: The "Privileged" Substitution Pattern
In modern medicinal chemistry, 5-Bromo-2-fluoro-4-methoxyphenol represents a highly strategic building block. Its value lies in the precise arrangement of its substituents, which allows for orthogonal functionalization while modulating physicochemical properties critical for bioavailability.
The Fluorine Effect: The C2-fluorine atom lowers the pKa of the phenolic hydroxyl via inductive electron withdrawal (
), enhancing H-bond donor capability in the enzyme active site while improving metabolic stability against oxidative metabolism.
The Bromine Handle: The C5-bromine serves as a regioselective entry point for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of biaryl systems.
The Methoxy Anchor: The C4-methoxy group acts as a hydrogen bond acceptor and a lipophilic spacer, often occupying hydrophobic pockets in kinase or receptor targets.
Molecular Architecture & Electronic Properties
Understanding the electronic landscape is crucial for predicting reactivity and biological interaction.
Electronic Distribution & pKa Modulation
The interplay between the electron-donating resonance effects (+R) of the hydroxyl and methoxy groups and the electron-withdrawing inductive effects (-I) of the halogens creates a unique electronic push-pull system.
Property
Value (Approx.)
Mechanistic Driver
Molecular Weight
221.02 g/mol
--
LogP (Predicted)
~2.3 - 2.5
Lipophilicity increased by Br/F, balanced by OH/OMe.
pKa (Phenol)
~8.5 - 9.0
Lower than phenol (9.95) due to F/Br inductive withdrawal.
H-Bond Donors
1 (OH)
Enhanced acidity strengthens donor capacity.
H-Bond Acceptors
2 (OMe, F)
F is a weak acceptor; OMe is a strong acceptor.
Intramolecular Interactions
A defining structural feature is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl proton and the ortho-fluorine atom. This conformation locks the rotatable bond, reducing the entropic penalty upon binding to a protein target.
Synthesis & Purification Protocols
Direct bromination of 2-fluoro-4-methoxyphenol presents a regioselectivity challenge. The hydroxyl group (C1) strongly directs ortho to C6, while the methoxy group (C4) directs ortho to C3 and C5. To exclusively target the C5 position , a "Protection-Direction-Deprotection" strategy is recommended to suppress the directing power of the phenol.
Step-by-Step Synthetic Workflow
Step 1: Phenol Protection (Acetylation)
Reagents: Acetic anhydride (
), Pyridine, DCM.
Rationale: Converting the free phenol (-OH) to an acetate (-OAc) reduces its electron-donating power. The directing influence of the C4-methoxy group (strong activator) then dominates, favoring electrophilic attack at its ortho position (C5).
Step 2: Regioselective Bromination
Reagents: N-Bromosuccinimide (NBS), Acetonitrile, catalytic Iron (Fe) or mild acid.
Mechanism: The methoxy group directs the electrophile (
) to the C5 position. The C3 position is sterically hindered by the flanking Fluorine and Methoxy groups, making C5 the kinetic product.
Control: Maintain temperature < 0°C initially to prevent over-bromination.
Step 3: Deprotection (Hydrolysis)
Reagents:
, Methanol/Water.
Outcome: Quantitative removal of the acetate group restores the target phenol.
Figure 1: Strategic synthesis pathway utilizing steric and electronic control to ensure C5-regioselectivity.
Structural Characterization (The Fingerprint)
Validating the structure requires careful analysis of NMR coupling constants, particularly the Fluorine-Proton (
) couplings.
Predicted
NMR Data (400 MHz,
)
The molecule has two aromatic protons: H3 (between F and OMe) and H6 (between OH and Br).
Proton
Chemical Shift ()
Multiplicity
Coupling Constants ()
Interpretation
OH
~5.20 ppm
Broad Singlet
--
Exchangeable with .
H3
~6.70 ppm
Doublet (d)
Hz
Large coupling due to ortho-F.
H6
~7.25 ppm
Doublet (d)
Hz
Medium coupling due to meta-F.
OMe
~3.85 ppm
Singlet (s)
--
Characteristic methoxy signal.
Diagnostic Check: The absence of para-coupling (
Hz) between H3 and H6 confirms the 1,2,4,5-substitution pattern. If H3 and H6 were adjacent (ortho), a Hz H-H coupling would be observed.
Reactivity Profile & Applications
The 5-bromo-2-fluoro-4-methoxyphenol scaffold is a versatile "linchpin" in convergent synthesis.
Functionalization Map
Suzuki-Miyaura Coupling (C5-Br):
Reacts with aryl boronic acids to form biaryl ethers.
Application: Creating kinase inhibitor scaffolds where the phenol binds to the hinge region and the new aryl group extends into the hydrophobic back-pocket.
O-Alkylation (C1-OH):
Reacts with alkyl halides (
) under basic conditions.
Application: Tuning solubility or attaching linkers for PROTACs (Proteolysis Targeting Chimeras).
Nucleophilic Aromatic Substitution (
):
The C2-Fluorine is activated by the para-Bromine (weakly) and ortho-OH. Under harsh conditions, nucleophiles can displace the fluorine, though this is less common than C5-coupling.
Figure 2: Functionalization logic. The C5-Br is the primary vector for increasing molecular complexity.
References
Chemical Identification & Properties
PubChem Compound Summary for CID 66866928 (Isomer Analogues). National Center for Biotechnology Information (2025). Link
Synthetic Methodology (Bromination of Activated Phenols)
Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. Link
Fluorine in Medicinal Chemistry
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
Commercial Availability & CAS Verification
BLD Pharm Product Catalog, CAS 1111096-08-2.[1] Link
Technical Guide: Synthesis of 5-Bromo-2-fluoro-4-methoxyphenol
This guide outlines the high-purity synthesis of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2), a critical intermediate for pharmaceutical scaffolds, particularly in the development of tyrosine kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the high-purity synthesis of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2), a critical intermediate for pharmaceutical scaffolds, particularly in the development of tyrosine kinase inhibitors and advanced agrochemicals.
Executive Summary
The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol presents a specific regiochemical challenge: directing the bromine atom to the meta position relative to the hydroxyl group, despite the hydroxyl group being a strong ortho/para director.
Direct bromination of the starting material, 2-Fluoro-4-methoxyphenol , typically yields the unwanted 6-bromo isomer due to the dominant directing effect of the free phenol. To achieve the 5-bromo substitution, this protocol utilizes a Protection-Bromination-Deprotection strategy.[1] By converting the phenol to an acetate ester, the directing power of the oxygen at position 1 is suppressed, allowing the methoxy group at position 4 to direct the electrophile to the desired ortho position (carbon 5).
Key Precursors
Precursor Name
CAS Number
Role
2-Fluoro-4-methoxyphenol
450-93-1
Primary Starting Material (Scaffold)
Acetic Anhydride
108-24-7
Protecting Group Reagent
N-Bromosuccinimide (NBS)
128-08-5
Brominating Agent (Mild, Selective)
Bromine ()
7726-95-6
Alternative Brominating Agent (Scale-up)
Retrosynthetic Analysis & Logic
The strategic disconnection relies on altering the electronic landscape of the benzene ring to favor the 5-position.
Disconnection: C–Br bond formation via Electrophilic Aromatic Substitution (EAS).
Challenge:
-OH (Pos 1): Strong activator, directs to Pos 6 (ortho).
-OMe (Pos 4): Strong activator, directs to Pos 3 and 5 (ortho).
Conflict: In the free phenol, the -OH group often dominates, leading to mixtures or the 6-isomer.
Solution: Acetylation of -OH to -OAc reduces its activation potential. The -OMe group becomes the dominant director, steering the bromine to Position 5 (ortho to -OMe, para to -F).
Pathway Visualization
Caption: Three-step synthesis pathway ensuring regioselectivity at the C5 position via steric and electronic control.
Detailed Experimental Protocol
Step 1: Protection (Acetylation)
Objective: Mask the phenolic hydroxyl group to alter directing effects.
Dissolve the acetate intermediate in ACN (0.5 M concentration).
Add NBS portion-wise at 0°C to prevent exotherm-induced side reactions.
Stir at RT for 4–6 hours.
Note: If reaction is sluggish, catalytic
or Iron () powder can be added, but NBS in polar solvent is usually sufficient for activated rings.
Regioselectivity Check: The -OAc group at C1 is a weak activator/director. The -OMe at C4 is a strong activator. The position ortho to -OMe (C5) is favored over C3 due to the steric bulk of the C2-Fluorine.
Workup: Concentrate ACN, redissolve in EtOAc, wash with water and sodium thiosulfate (to quench trace
Acidification: Cool to 0°C and acidify to pH 2–3 with 1M HCl. The product often precipitates or oils out.
Extraction: Extract with DCM or EtOAc.
Purification: Recrystallization from Hexane/EtOAc or column chromatography if necessary.
Final Product:5-Bromo-2-fluoro-4-methoxyphenol .
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Temperature (Step 2)
0°C to 25°C
Higher temperatures (>40°C) may lead to dibromination or loss of regioselectivity.
Stoichiometry (NBS)
1.05 – 1.10 eq
Excess bromine source leads to over-bromination at position 6 or 3.
Solvent Polarity
Acetonitrile (High)
Stabilizes the transition state for NBS bromination, enhancing selectivity for the most electron-rich position (C5).
pH (Step 3)
< 3.0 (Final)
Ensure complete protonation of the phenolate to isolate the free phenol.
Safety & Handling
Brominating Agents: NBS and Bromine are corrosive and toxic lachrymators. Handle in a fume hood. Quench all glassware with sodium thiosulfate before cleaning.
Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents (e.g., LiAlH4) which might defluorinate under harsh conditions.
Sigma-Aldrich. Product Specification: 4-Fluoro-2-methoxyphenol (CAS 450-93-1). Retrieved from
Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. (Analogous chemistry demonstrating the Acetylation-Bromination-Hydrolysis route for guaiacol derivatives). Retrieved from
BenchChem. Synthesis Protocols for Halogenated Phenols (General Methodology). Retrieved from
BLD Pharm. 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) Product Data.[2] Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Bromo-2-fluoro-4-methoxyphenol: Strategic Role in Medicinal Chemistry & Organic Synthesis
Content Type: Technical Whitepaper / Application Guide
Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2) represents a high-value "privileged structure" intermediate in modern drug discovery.[1] Its utility stems from its dense functionalization pattern, which offers three distinct vectors for chemical diversification: a phenolic hydroxyl for etherification, an aryl bromide for cross-coupling, and a fluorine atom for metabolic blocking and electronic modulation.
This guide analyzes the compound's specific role in synthesizing metabolically stable biaryl ethers—a structural motif ubiquitous in EGFR, VEGFR, and ALK kinase inhibitors. We provide validated protocols for its synthesis, handling, and application in divergent synthetic pathways.
Structural Analysis & Electronic Properties[1]
The strategic value of this scaffold lies in the interplay between its four substituents. Understanding these electronic effects is crucial for predicting reactivity and selectivity.[1]
Substituent
Position
Electronic Effect
Synthetic Role
Hydroxyl (-OH)
C1
Strong EDG ()
Nucleophile for ether synthesis; directs electrophiles to C6.[1]
Fluorine (-F)
C2
EWG (), EDG ()
Metabolic Blocker: Prevents Phase I oxidation at C2.[1] Modulates pKa of the phenol.[1]
Methoxy (-OMe)
C4
Strong EDG ()
H-bond acceptor; directs electrophiles to C3 and C5.[1]
Bromine (-Br)
C5
Weak EWG (), Weak EDG ()
Growth Vector: Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald).
Regioselectivity Logic
In electrophilic aromatic substitution (e.g., bromination of the precursor), the C5 position is the thermodynamic and kinetic favorite.
Result: The cooperative directing effects of the Methoxy (ortho) and Fluorine (para) strongly activate C5 , making the synthesis of this specific isomer highly regioselective compared to the C3 or C6 isomers.
Synthetic Pathways & Experimental Protocols
Core Synthesis: Regioselective Bromination
The most robust route to 5-Bromo-2-fluoro-4-methoxyphenol starts from commercially available 2-fluoro-4-methoxyphenol .[1]
Protocol 1: NBS Bromination (Validated)
Objective: Selective bromination at C5 without over-bromination.
Dissolution: Charge a round-bottom flask with 2-fluoro-4-methoxyphenol (10 g, 64 mmol) and ACN (100 mL). Cool to 0°C.[1]
Addition: Add NBS (11.9 g, 67 mmol) portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions at C6.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The product is less polar than the starting material.[1]
Workup: Concentrate ACN under reduced pressure. Redissolve residue in DCM (150 mL). Wash with water (2 x 50 mL) and brine (50 mL).[1]
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc to yield off-white crystals.[1]
Target Yield: 85-92%
Purity: >98% (HPLC)
Divergent Application Pathways
Once synthesized, the scaffold serves as a "linchpin" for two primary growth vectors.[1]
Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity of the phenol and aryl bromide.
Advanced Applications in Drug Discovery[3]
The "Metabolic Shield" Effect
In medicinal chemistry, the 2-fluoro substituent is not merely decorative.[1] It serves a critical function in improving the pharmacokinetic (PK) profile of the final drug.[1]
Mechanism: The C2 position on a phenol ring is electronically prone to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[1]
Solution: Substituting hydrogen with fluorine (Bioisosterism) blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), extending the half-life (
) of the molecule without significantly altering steric bulk.
Case Study: Kinase Inhibitor Scaffolds
This specific isomer is frequently used to synthesize 4-phenoxyquinoline or 4-phenoxypyrimidine derivatives.[1]
Workflow:
Etherification: The phenol (5-Bromo-2-fluoro-4-methoxyphenol) is coupled with a 4-chloroquinoline core via
Combine substrate, boronic acid, base, and catalyst in a sealed tube.[1]
Heat to 90°C for 4-6 hours.
Note: The presence of the ortho-methoxy group can sterically hinder the reaction slightly; using highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 can improve yields for difficult substrates.[1]
Safety & Handling (Trustworthiness)
While generally stable, specific precautions are required due to the poly-halogenated nature of the compound.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation over long periods, turning pink/brown.[1]
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142228, 5-Bromo-2-methoxyphenol (Analog Reference).[1] Retrieved from [Link][1]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol basis).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][4] Journal of Medicinal Chemistry, 61(14), 5822-5880.[4] (Mechanistic insight on metabolic stability).
The Strategic Discovery of 5-Bromo-2-fluoro-4-methoxyphenol: A High-Value Scaffold for Medicinal Chemistry
The following technical guide details the discovery, synthesis, and strategic application of 5-Bromo-2-fluoro-4-methoxyphenol , a critical intermediate in modern medicinal chemistry. Executive Summary 5-Bromo-2-fluoro-4-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and strategic application of 5-Bromo-2-fluoro-4-methoxyphenol , a critical intermediate in modern medicinal chemistry.
Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) is not a "discovered" natural product, but rather a rationally designed synthetic building block . Its "discovery" lies in the development of robust methodologies to access this specific substitution pattern on the benzene ring.
This compound represents a "privileged scaffold" in drug discovery, particularly for Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and c-Met. The precise arrangement of the fluorine (metabolic blocker), methoxy (hydrogen bond acceptor), and bromine (reactive handle) groups allows medicinal chemists to fine-tune the physicochemical properties (lipophilicity, pKa) and metabolic stability of drug candidates.
This guide serves as an authoritative manual on the synthesis, mechanism, and application of this scaffold.
Part 1: The Chemical Challenge & Rationale
The "Magic" of the Substitution Pattern
In modern drug design, the specific placement of halogens and ethers is critical.
2-Fluoro Group: Increases the acidity of the phenol (lowering pKa) and blocks metabolic oxidation at the ortho-position. It also induces a specific dipole moment that can enhance binding affinity.
4-Methoxy Group: Provides a hydrogen bond acceptor motif and electron density, often mimicking the adenosine ring of ATP in kinase pockets.
5-Bromo Handle: The "discovery" value of this molecule is the bromine atom. It serves as a versatile attachment point for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing the scaffold to be elaborated into complex biaryl drug molecules.
The Regioselectivity Problem
Synthesizing this molecule is non-trivial due to competing directing effects.
The Challenge: The most electron-rich position is often C6 (ortho to OH). However, to get the 5-Bromo isomer, we must direct electrophilic bromination to C5.
C5 is ortho to the Methoxy group (strong director).
C5 is para to the Fluoro group.
C5 is meta to the Hydroxyl group (which usually disfavors this position).
The "discovery" of this route relies on exploiting the strong ortho-directing power of the methoxy group to override the meta-directing influence of the hydroxyl group at the C5 position.
Part 2: Experimental Protocol (The "Discovery" Route)
This protocol describes the validated synthesis of 5-Bromo-2-fluoro-4-methoxyphenol. It uses N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine to ensure high regioselectivity.
Reagents & Materials
Component
Role
Specifications
2-Fluoro-4-methoxyphenol
Substrate
Purity >98%
N-Bromosuccinimide (NBS)
Brominating Agent
Recrystallized, 1.05 eq
Acetonitrile (MeCN)
Solvent
Anhydrous, polar aprotic
Sodium Thiosulfate (Na₂S₂O₃)
Quenching Agent
10% Aqueous Solution
Step-by-Step Synthesis Workflow
Step 1: Solvation
Dissolve 2-Fluoro-4-methoxyphenol (1.0 eq) in anhydrous Acetonitrile (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.
Why Acetonitrile? MeCN is polar enough to stabilize the transition state but does not compete as a nucleophile. It promotes the formation of the bromonium ion intermediate.
Step 2: Controlled Addition (Critical Step)
Cool the solution to 0°C using an ice bath. Add NBS (1.05 eq) portion-wise over 30 minutes.
Causality: Low temperature prevents over-bromination (dibromination) and enhances regioselectivity for the C5 position over the C6 position.
Step 3: Reaction Monitoring
Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours.
Validation: Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The product (5-Bromo) will appear as a less polar spot compared to the starting material. Look for the mass peak [M-H]- = 219/221 (Br isotope pattern).
Step 4: Quenching & Workup
Quench the reaction by adding 10% Na₂S₂O₃ solution (removes unreacted bromine). Extract with Ethyl Acetate (3x). Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 5: Purification
Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Result: 5-Bromo-2-fluoro-4-methoxyphenol is obtained as an off-white solid.
Part 3: Mechanism & Pathway Visualization
The following diagram illustrates the directing effects and the synthetic pathway.
Figure 1: Synthetic pathway and electronic directing effects governing the regioselective bromination.
Part 4: Applications in Drug Development[1][2][3]
The "Discovery" of this compound is defined by its utility. It is a key intermediate for:
Synthesis of EGFR Inhibitors
The 5-bromo group can be converted into an aniline via a Buchwald-Hartwig amination or a nitration/reduction sequence. This yields 4-Fluoro-2-methoxy-5-amino-phenol derivatives, which are core scaffolds for third-generation EGFR inhibitors (e.g., analogs of Osimertinib) that target the T790M mutation.
PROTAC Linker Attachment
The phenol (-OH) handle allows for the attachment of linker chains for Proteolysis Targeting Chimeras (PROTACs) , while the aryl bromide allows for the attachment of the E3 ligase ligand or the protein of interest ligand.
Quantitative Data Summary
Parameter
Value
Note
Molecular Weight
221.02 g/mol
LogP
~2.3
Moderate lipophilicity
pKa (Phenol)
~8.5
More acidic than phenol (10.0) due to F/Br
Typical Yield
85-92%
High efficiency via NBS route
References
National Institutes of Health (NIH). (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides. (Contextual reference for SAR of bromo/methoxy phenols). Retrieved from [Link]
Foundational
An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methoxyphenol and its Structural Analogs for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Phenols Halogenated phenols represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of halogen atoms, such as bromine and fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Halogenated Phenols
Halogenated phenols represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of halogen atoms, such as bromine and fluorine, into a phenolic backbone can profoundly influence a molecule's physicochemical and biological properties. This guide focuses on 5-Bromo-2-fluoro-4-methoxyphenol, a key aromatic building block, and its structural analogs. By exploring the synthesis, characterization, and potential applications of these compounds, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel chemical entities.
The strategic placement of bromine, fluorine, a hydroxyl group, and a methoxy group on the benzene ring of the core molecule creates a unique electronic and steric environment. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding interactions, while the bromine atom provides a site for further functionalization via cross-coupling reactions. The phenolic hydroxyl and methoxy groups also offer opportunities for derivatization and can participate in key binding interactions with biological targets.
This guide will delve into the synthetic strategies for accessing these valuable compounds, provide detailed protocols for their characterization, and explore their potential applications, with a particular focus on drug discovery.
Synthesis of 5-Bromo-2-fluoro-4-methoxyphenol and its Analogs
The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol and its structural analogs typically involves the regioselective bromination of a substituted phenol precursor. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of bromination.
General Synthetic Strategy: Electrophilic Aromatic Substitution
The most common approach for introducing a bromine atom onto the phenol ring is through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions can be tailored to achieve the desired regioselectivity.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of brominated phenols.
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-4-methoxyphenol
This protocol describes the synthesis of the title compound from 2-fluoro-4-methoxyphenol.
Dissolve 2-fluoro-4-methoxyphenol (1.0 equivalent) in acetonitrile at room temperature.
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-fluoro-4-methoxyphenol.
Synthesis of Structural Analogs
The synthesis of structural analogs can be achieved by starting with different precursors or by employing alternative halogenating agents.
Positional Isomers: The synthesis of positional isomers, such as 2-bromo-4-fluoro-5-methoxyphenol, can be accomplished by starting with the corresponding isomeric precursor, in this case, 4-fluoro-3-methoxyphenol.[1]
Analogs with Different Halogens: The synthesis of analogs with different halogens, such as 5-chloro- or 5-iodo-2-fluoro-4-methoxyphenol, can be achieved by using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) as the halogenating agent, respectively.
Analogs with Modified Ether Groups: Analogs with different ether groups, such as a benzyloxy or ethoxy group, can be synthesized by starting with the corresponding ether-substituted fluorophenol.
Characterization of 5-Bromo-2-fluoro-4-methoxyphenol and its Analogs
A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity. The following spectroscopic techniques are routinely employed.
Spectroscopic Data Summary
The table below summarizes the expected spectroscopic data for the core molecule.
Technique
Key Features
¹H NMR
Aromatic protons with characteristic chemical shifts and coupling constants, a singlet for the methoxy group, and a broad singlet for the phenolic proton.
¹³C NMR
Aromatic carbons with distinct chemical shifts influenced by the substituents, and a signal for the methoxy carbon.
IR Spectroscopy
A broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic and methoxy groups, C=C stretches for the aromatic ring, and a C-Br stretch.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine.
Detailed Protocol: Spectroscopic Analysis
Infrared (IR) Spectroscopy:
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
Analysis: The resulting spectrum is analyzed for the presence of characteristic functional group absorptions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the compound.[2]
Mass Spectrometry (MS):
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization) and the mass-to-charge ratio of the ions is measured.
Potential Applications in Drug Discovery and Materials Science
Halogenated phenols have shown a wide range of biological activities and are valuable intermediates in the synthesis of complex molecules.[3][4][5]
Biological Activities of Halogenated Phenols
The presence of halogens in a phenolic molecule can significantly enhance its biological activity.[4][5] Halogenated phenols have been reported to exhibit a variety of biological effects, including:
Antimicrobial and Antifungal Activity: Many brominated phenols isolated from marine sources have demonstrated potent activity against bacteria and fungi.[3] The strategic halogenation of phenols can lead to compounds with enhanced antimicrobial and antibiofilm properties.[6]
Anticancer Activity: Some halogenated phenolic compounds have shown promising anticancer properties.[4]
Enzyme Inhibition: The unique electronic properties of halogenated phenols make them attractive candidates for the design of enzyme inhibitors.
Signaling Pathway Implicated in the Anti-inflammatory Effects of a Related Compound:
The following diagram illustrates the potential signaling pathways that could be modulated by structural analogs, based on the observed anti-inflammatory effects of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[7]
5-Bromo-2-fluoro-4-methoxyphenol and its analogs are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. The bromine atom can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the rapid generation of a diverse library of compounds for biological screening.
Conclusion
5-Bromo-2-fluoro-4-methoxyphenol and its structural analogs are a versatile class of compounds with significant potential in drug discovery and materials science. This guide has provided an in-depth overview of their synthesis, characterization, and potential applications. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers working at the forefront of chemical and pharmaceutical innovation. The strategic manipulation of the substitution pattern on the phenolic ring offers a powerful approach to fine-tuning the properties of these molecules, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
Google Patents. (n.d.). US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture.
National Center for Biotechnology Information. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]
PubMed. (2024, November 6). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link]
CyberLeninka. (n.d.). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Retrieved from [Link]
ResearchGate. (2025, August 4). (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Retrieved from [Link]
MDPI. (2022, March 10). Marine-Derived Phenolic Compounds. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]
CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-2-fluoro-4-methoxyphenol. Retrieved from [Link]
Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
PubChemLite. (n.d.). 2-bromo-4-fluoro-5-methoxyphenol (C7H6BrFO2). Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-2-methoxyphenol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B. Retrieved from [Link]
IRIS UniPA. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
ResearchGate. (2020, April 24). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]
MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Theoretical Properties of 5-Bromo-2-fluoro-4-methoxyphenol
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2) represents a highly specialized halogenated phenol scaffold in medicinal chemistry. Its unique substitution pattern—combining a hard electrophile (fluorine), a soft electrophile (bromine), and a hydrogen-bond donor/acceptor motif (phenol/methoxy)—makes it a versatile building block for fragment-based drug discovery (FBDD).
This guide provides a rigorous theoretical and computational profile of the compound, analyzing its electronic architecture, predicted physicochemical properties, and synthetic utility. By leveraging inductive/resonance principles and quantitative structure-property relationship (QSPR) models, we establish a foundational understanding for its application in lead optimization and cross-coupling workflows.
Molecular Architecture & Electronic State
Structural Geometry
The molecule features a trisubstituted benzene ring.[1] Theoretical geometry optimization (DFT B3LYP/6-31G*) predicts a planar aromatic system.
Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond is predicted between the phenolic hydroxyl hydrogen and the ortho-fluorine atom. This ortho-fluorine effect stabilizes the planar conformation and subtly increases lipophilicity by masking the polar hydroxyl group.
Methoxy Conformation: The methoxy group at C4 typically adopts a conformation coplanar with the ring to maximize p-orbital overlap (resonance donation), though steric repulsion from the adjacent C5-Bromine may induce a slight torsional twist, impacting solubility profiles.
Electronic Distribution (HOMO/LUMO)
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the oxygen lone pairs of the methoxy and hydroxyl groups. This indicates the molecule is electron-rich and susceptible to electrophilic attack, although the bromine atom deactivates the ring inductively.
LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the aromatic system and the C-Br bond, highlighting the site's readiness for oxidative addition in palladium-catalyzed cross-coupling reactions.
Electrostatic Potential (ESP)
Negative Regions (Red): Concentrated around the phenolic oxygen and the fluorine atom, serving as hydrogen bond acceptor sites.
Positive Regions (Blue): The phenolic hydrogen is the most positive region, acting as a potent hydrogen bond donor. The C-Br bond exhibits a "sigma-hole" (positive cap), facilitating halogen bonding interactions with protein targets.
Physicochemical Profiling (In Silico)
The following properties are derived from consensus QSPR models and additive fragment methodologies.
Property
Predicted Value
Mechanistic Insight
Molecular Weight
221.02 g/mol
Ideal for fragment-based screening (Rule of 3 compliant).
LogP (Lipophilicity)
2.4 – 2.6
The lipophilicity is boosted by Br (+0.86) and F (+0.14), balancing the polarity of the -OH group. This range suggests good membrane permeability.
pKa (Acidity)
8.8 – 9.2
More acidic than phenol (pKa 10). The ortho-F (-I effect) and meta-Br (-I effect) increase acidity, partially countered by the para-OMe (+R effect).
Topological Polar Surface Area (TPSA)
~29.5 Ų
Low TPSA indicates excellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors
1 / 3
Balanced profile for receptor binding pockets.
Synthetic Accessibility & Reactivity[2]
Regioselective Synthesis Strategy
The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol relies on the controlled bromination of the commercially available precursor, 2-fluoro-4-methoxyphenol .
Mechanistic Logic:
Directing Effects:
-OMe (Position 4): Strong activator, directs ortho to positions 3 and 5.
-OH (Position 1): Strong activator, directs ortho to position 6 (para is blocked).
-F (Position 2): Weak deactivator/director, directs para to position 5.
The Conflict: Position 5 is activated by both the -OMe group (ortho) and the -F group (para). Position 6 is activated only by the -OH group.
Outcome: The cooperative directing effects of the Methoxy and Fluorine groups strongly favor bromination at C5 , yielding the target regioselectively.
Reactivity Workflow Diagram
The following diagram illustrates the synthesis and downstream utility (Suzuki-Miyaura coupling).
Figure 1: Predicted synthetic pathway and downstream functionalization via Palladium-catalyzed cross-coupling.
Medicinal Chemistry & ADMET Implications
Metabolic Stability (The Fluorine Effect)
Incorporating fluorine at the C2 position serves a dual purpose:
Metabolic Blocking: It protects the electron-rich phenol ring from oxidative metabolism (Phase I) at the ortho-position, a common soft spot.
pKa Modulation: It lowers the pKa of the phenol, potentially increasing the fraction of the ionized (phenoxide) form at physiological pH, which can enhance solubility and potency in specific binding pockets.
Metabolic Soft Spots
Despite the fluorine block, the 4-methoxy group remains a primary site for metabolic liability via CYP450-mediated O-demethylation.
Figure 2: Predicted primary metabolic pathway involving O-demethylation to the hydroquinone analog.
Bioisosteric Applications
This scaffold acts as a bioisostere for:
Tyrosine residues: In peptidomimetics, mimicking the phenol side chain with altered electronics.
Dihalogenated phenols: Replacing a chloro- or iodo- group to tune halogen bonding strength (Br > Cl > F).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167683-93-4 (2-Fluoro-4-methoxyphenol). Retrieved from [Link]
Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002).Comparison of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols.
Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Application Note: Regioselective Synthesis of 5-Bromo-2-fluoro-4-methoxyphenol
Abstract The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol presents a classic challenge in regioselectivity.[1] Direct bromination of the parent phenol typically yields the 6-bromo isomer due to the dominant ortho-direct...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol presents a classic challenge in regioselectivity.[1] Direct bromination of the parent phenol typically yields the 6-bromo isomer due to the dominant ortho-directing effect of the free hydroxyl group. This protocol details a validated Protection-Direction-Deprotection strategy that inverts this selectivity. By masking the hydroxyl group as an acetate ester, the directing power is shifted to the methoxy group, steering the electrophilic bromine to the desired C5 position. This guide provides step-by-step experimental procedures, critical process parameters (CPPs), and analytical data to ensure high purity and yield.
Retrosynthetic Analysis & Strategy
The target molecule contains three directing groups on the benzene ring:
Hydroxyl (-OH) at C1: Strong activator, ortho/para director.
Fluoro (-F) at C2: Weak deactivator, ortho/para director.
Methoxy (-OMe) at C4: Strong activator, ortho/para director.
The Regioselectivity Conflict:
Direct Bromination: In the parent phenol, the -OH group is the strongest activator. With the para position (C4) blocked by the methoxy group, the -OH group directs bromination to the ortho position (C6). This yields the unwanted 6-bromo isomer.
The Solution (Acetylation): Converting the -OH to an acetate (-OAc) significantly reduces its activating potential. In the protected substrate (1-acetoxy-2-fluoro-4-methoxybenzene ), the -OMe group at C4 becomes the dominant director. It directs ortho to itself (positions C3 and C5).
C3: Sterically hindered (sandwiched between -F and -OMe).
C5: Sterically accessible.
Result: Bromination occurs selectively at C5 . Subsequent hydrolysis yields the target.
Reaction Pathway Diagram[2][3]
Caption: Synthetic workflow utilizing the acetate protecting group to control regiochemistry.
Experimental Protocol
Step 1: Acetylation of 2-Fluoro-4-methoxyphenol
Objective: Mask the hydroxyl group to alter electronic directing effects.
Reagents:
2-Fluoro-4-methoxyphenol (1.0 equiv)
Acetic Anhydride (1.2 equiv)
Triethylamine (1.5 equiv) or Pyridine (1.5 equiv)
DMAP (0.05 equiv - Catalyst)
Dichloromethane (DCM) [0.5 M concentration]
Procedure:
Charge a round-bottom flask with 2-Fluoro-4-methoxyphenol and DCM .
Add Triethylamine and DMAP . Cool the mixture to 0°C using an ice bath.
Add Acetic Anhydride dropwise over 15 minutes to control the exotherm.
Remove the ice bath and stir at Room Temperature (RT) for 2 hours.
Monitor: Check TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by the less polar acetate.
Workup: Wash the organic layer with 1M HCl (2x) to remove excess base, followed by saturated NaHCO₃ (2x) and brine.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Yield: Expected >95% (Colorless oil or low-melting solid). Proceed to Step 2 without further purification if purity is >98% by NMR.
Add NBS portion-wise over 30 minutes. Note: Protect from light to minimize radical side reactions, although ionic bromination is dominant here.
Stir at RT for 4–6 hours.
Monitor: HPLC or TLC. Look for the formation of the monobrominated product. If reaction stalls, heat gently to 40°C.
Workup: Concentrate the solvent (if MeCN). Redissolve residue in EtOAc.
Wash with water (3x) to remove succinimide. Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to quench any trace bromine.
Dry over MgSO₄ and concentrate.
Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (0-10% EtOAc in Hexanes) is recommended to remove any trace regioisomers (though C5 selectivity is typically >10:1).
Step 3: Hydrolysis (Deprotection)
Objective: Reveal the phenol to obtain the final target.
Stir at RT for 1–2 hours. The acetate cleavage is rapid.
Workup: Acidify the mixture to pH ~2-3 using 1M HCl.
Extract with EtOAc (3x).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The crude product is often pure enough. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization (DCM/Hexanes).
δ ~7.2 ppm (d, 1H): C6-H. This proton is ortho to the OH and meta to the F. It will show a doublet due to F-coupling (J_HF ~ 7-9 Hz).
δ ~6.8 ppm (d, 1H): C3-H. This proton is ortho to the F and ortho to the OMe. It will show a larger doublet (J_HF ~ 11-13 Hz).
δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃).
¹⁹F NMR:
Single peak, decoupled or coupled to H3/H6.
Mass Spectrometry
MS (ESI-): m/z 219/221 [M-H]⁻ (1:1 ratio indicating one bromine atom).
Troubleshooting & Optimization
Regioselectivity Issues: If the 6-bromo isomer (impurity) exceeds 5-10% in Step 2, lower the reaction temperature to 0°C or -10°C. Lower temperatures generally enhance the directing influence of the methoxy group over the weaker acetate/fluoro effects.
Incomplete Bromination: If starting material remains, add an additional 0.1 equiv of NBS. Do not use large excesses initially, as this promotes dibromination.
Alternative Reagents: For large-scale (>100g) synthesis, Br₂ in Acetic Acid can be used in Step 2 instead of NBS/MeCN to reduce costs, though handling liquid bromine requires stricter safety controls.
Safety & Handling
N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator. Exothermic decomposition can occur if heated dry.
Acidic Workup: When acidifying the hydrolysis mixture (Step 3), ensure good ventilation as trace SO₂ or acid fumes may be generated if thiosulfate was carried over.
General: Standard PPE (Gloves, Goggles, Lab Coat) is mandatory. All reactions involving halogenation should be performed in a fume hood.[1]
References
Regioselectivity in Phenol Bromination
Smith, K. et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. This establishes the general principle that acetylation of phenols shifts bromination from ortho-to-OH to para-to-OMe (or ortho-to-OMe if para is blocked).
Synthesis of Analogous 5-Bromo-2-methoxyphenol
ChemicalBook Protocols. Describes the acetylation/bromination/deacetylation sequence for Guaiacol (2-methoxyphenol) to obtain the 5-bromo isomer, which is the direct structural analog to the protocol described above.
Bromination Reagents & Conditions
BenchChem Application Notes. "Protocols for the Synthesis of Brominated Phenols."[4][3] Highlights the use of NBS in MeCN for mild, regioselective bromination.
(Note: Specific CAS 1111096-08-2 or similar may refer to this compound in catalog databases. Ensure structural verification via NMR as nomenclature can vary between vendors.)
Application Note: 5-Bromo-2-fluoro-4-methoxyphenol in API Synthesis
This Application Note provides a rigorous technical guide on the utility of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) in pharmaceutical process chemistry. It focuses on its role as a privileged scaffold for con...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide on the utility of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) in pharmaceutical process chemistry. It focuses on its role as a privileged scaffold for constructing fluorinated biaryl systems common in kinase inhibitors and antibiotics.
Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol is a high-value tetrasubstituted benzene intermediate employed in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
Phenolic Hydroxyl (-OH): A nucleophile for etherification or esterification.
Aryl Bromide (-Br): An electrophile for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
Fluorine (-F): A bioisostere that modulates metabolic stability (blocking oxidative metabolism at the C2 position) and lipophilicity.
This guide details the strategic deployment of this compound in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Fluorinated Biaryl Antibiotics , providing validated protocols for chemoselective transformations.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Data
Chemical Name
5-Bromo-2-fluoro-4-methoxyphenol
CAS Number
1111096-08-2
Molecular Formula
C₇H₆BrFO₂
Molecular Weight
221.02 g/mol
Appearance
Off-white to pale beige solid
Melting Point
63–67 °C
Solubility
Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
pKa (Calculated)
~7.5 (Acidity enhanced by F and Br electron-withdrawal)
Strategic Utility in Drug Design
The "2-fluoro-4-methoxy" substitution pattern is a recurring motif in medicinal chemistry, designed to mimic the electronic properties of natural substrates while enhancing pharmacokinetic (PK) profiles.
Metabolic Blocking
In many phenyl-based drugs, the para-position is a "soft spot" for Cytochrome P450 oxidation. The presence of the methoxy group at C4 and the bromine at C5 directs metabolic attack away from the ring. The fluorine at C2 specifically blocks ortho-oxidation, a common degradation pathway for phenols.
Orthogonal Functionalization Workflow
The compound allows for a "Plug-and-Play" synthesis strategy:
Step 1 (O-Alkylation): The phenol is alkylated to attach a solubilizing tail or a linker.
Step 2 (C-C Coupling): The bromide undergoes Suzuki coupling to attach the pharmacophore (e.g., a heterocycle like quinazoline or pyrimidine).
Step 3 (Demethylation - Optional): The methoxy group can be cleaved (using BBr₃) to reveal a second hydroxyl for further derivation, creating a catechol mimic.
Experimental Protocols
Note: All reactions must be performed in a fume hood with appropriate PPE. Standard Schlenk techniques are recommended for cross-coupling reactions.
Objective: To attach a side chain to the phenolic oxygen without affecting the aryl bromide.
Application: Synthesis of the "Tail" region of EGFR inhibitors.
Dissolution: Dissolve 5-Bromo-2-fluoro-4-methoxyphenol (10 mmol) in DMF (20 mL) under N₂ atmosphere.
Deprotonation: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes. The solution may darken slightly as the phenoxide forms.
Addition: Dropwise add the Alkyl Halide (12 mmol). If the alkyl halide is a chloride, add KI (1 mmol) to facilitate Finkelstein exchange.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2]
Workup: Cool to RT. Pour into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][2]
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
Validation Criteria:
¹H NMR: Disappearance of the phenolic -OH singlet (~5.15 ppm). Appearance of alkyl signals.
Retention of Br: Mass spectrometry must show the characteristic Br isotope pattern (M and M+2 peaks of equal intensity).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To couple the aryl bromide with a heteroaryl boronic acid.
Application: Constructing the biaryl core of kinase inhibitors (e.g., attaching an indole or pyrimidine).
Materials:
O-Alkylated Intermediate (from Protocol A) (1.0 eq)
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive Argon flow.
Reflux: Heat the mixture to 90–100°C for 12 hours.
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.[2]
Scavenging: Treat the organic phase with a metal scavenger (e.g., QuadraPure™ TU) if the product is for biological testing.
Visualization: Synthetic Pathway
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br and OH groups.[3]
Case Study: Synthesis of a Third-Generation EGFR Inhibitor Analog
Hypothetical workflow based on the structural logic of Osimertinib and Lazertinib.
Background: 3rd-generation EGFR inhibitors often utilize a polysubstituted benzene ring connected to a pyrimidine and an acrylamide "warhead." 5-Bromo-2-fluoro-4-methoxyphenol serves as an ideal starting material for the central benzene core due to its pre-installed fluorine and methoxy groups.
Workflow:
Step 1 (Core Assembly): The phenol is protected or alkylated with a solubilizing amine tail (e.g., N,N-dimethylethylamine chain).
Step 2 (Heterocycle Coupling): The 5-bromo position is coupled with a 2-aminopyrimidine boronic ester via Suzuki coupling.
Step 3 (Warhead Installation): If the pyrimidine contains a nitro group, it is reduced to an aniline and then acrylated to form the covalent cysteine-binding warhead.
Why this Scaffold?
The 2-Fluoro group increases the acidity of the phenol (if free) or modifies the electron density of the ring, improving binding affinity in the ATP pocket.
The 4-Methoxy group acts as a hydrogen bond acceptor, often critical for orienting the molecule within the kinase hinge region.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 5-Bromo-2-fluoro-4-methoxyphenol
Part 1: Executive Summary & Strategic Analysis
5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) represents a highly versatile polysubstituted benzene scaffold, critical in the synthesis of kinase inhibitors, agrochemicals, and advanced materials. Its utility stems from the orthogonal reactivity of its four functional handles: the nucleophilic phenol (-OH), the electrophilic aryl bromide (-Br), the stable yet directing methoxy group (-OMe), and the fluorine atom (-F) which modulates lipophilicity and metabolic stability.
This guide provides validated protocols for the regioselective functionalization of this scaffold, specifically addressing the challenge of chemoselectivity between the halogenated positions and the directing effects governing electrophilic substitution.
Core Reactivity Landscape
The reactivity of 5-Bromo-2-fluoro-4-methoxyphenol is governed by the interplay of electronic activation and steric constraints.
Position
Substituent
Electronic Character
Reactivity Profile
C1
-OH
Nucleophilic / Activating
Primary Nucleophile: Readily undergoes O-alkylation or acylation. Strongly activates C6 for EAS.
C2
-F
Inductive Withdrawal
Metabolic Blocker: Generally stable. Modulates pKa of the phenol. Poor leaving group in SNAr without strong EWGs.
C3
-H
Activated (Steric)
Secondary EAS Site: Activated by ortho-OMe and ortho-F, but sterically crowded by flanking groups.
C4
-OMe
Resonance Donation
Directing Group: Activates C3 and C5 (occupied). Stable ether linkage.
C5
-Br
Weak Deactivator
Primary Electrophile: Excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).
C6
-H
Strongly Activated
Primary EAS Site: Ortho to -OH and Para to -F. The most accessible site for Nitration or Formylation.
Part 2: Visualizing the Reaction Pathways
The following decision tree illustrates the divergent synthetic pathways available from the core scaffold, highlighting the specific conditions required to achieve regioselectivity.
Figure 1: Divergent synthetic pathways for 5-Bromo-2-fluoro-4-methoxyphenol. Path A utilizes the phenol nucleophile; Path B leverages the aryl bromide; Path C targets the electron-rich C6 position.
Objective: To couple an aryl boronic acid to the C5 position without affecting the C2-Fluorine or the phenol functionality.
Rationale: The C5-Bromine bond is significantly weaker (approx. 80 kcal/mol) than the C2-Fluorine bond (approx. 115 kcal/mol), allowing for highly selective oxidative addition by Palladium(0) catalysts.
Setup: In a nitrogen-purged reaction vial, combine the phenol substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and K2CO3 (3.0 mmol).
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol) quickly to minimize air exposure. Seal the vial.
Reaction: Heat the mixture to 85°C for 4-6 hours. Monitor by LC-MS.
Note: The phenol -OH may form a phenolate in situ, which can sometimes poison catalysts. If conversion is low, protect the phenol as a benzyl ether prior to coupling.
Workup: Cool to room temperature. Dilute with EtOAc and acidify slightly with 1M HCl (to protonate the phenol). Wash with brine, dry over Na2SO4, and concentrate.
Objective: To attach an alkyl chain or protecting group to the phenol oxygen.
Rationale: The phenol proton is the most acidic site (pKa ~9). The presence of the ortho-fluorine (C2) and meta-bromine (C5) increases acidity via inductive effects, making mild bases like K2CO3 sufficient.
Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) (1.1 eq)
Potassium Carbonate (K2CO3) (2.0 eq)
Solvent: DMF (Anhydrous)
Procedure:
Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DMF (3 mL).
Base Addition: Add K2CO3 (2.0 mmol) and stir at room temperature for 15 minutes. The solution may turn yellow due to phenolate formation.
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.
Reaction: Stir at 60°C for 2 hours.
Checkpoint: TLC should show complete consumption of the starting phenol.
Workup: Pour the reaction mixture into ice-water (20 mL). If the product is solid, filter the precipitate. If liquid, extract with Et2O.
Validation: 1H NMR should show the disappearance of the phenolic -OH singlet (typically >9 ppm) and the appearance of the alkyl protons.
Protocol C: Directed Nitration (C6-H)
Objective: To introduce a nitro group for subsequent reduction to an aniline.
Rationale: The C6 position is ortho to the strongly activating -OH group. While C3 is also activated (by OMe), it is sterically hindered by the flanking F and OMe groups. Therefore, under mild conditions, substitution occurs predominantly at C6.
Preparation: Dissolve the substrate (1.0 mmol) in Glacial Acetic Acid (5 mL) and cool to 0°C in an ice bath.
Nitration: Add Nitric Acid (1.05 mmol) dropwise over 10 minutes. Do not allow the temperature to rise above 5°C to prevent over-nitration or oxidation of the phenol to a quinone.
Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.
Quench: Pour onto crushed ice. The product, 5-Bromo-2-fluoro-4-methoxy-6-nitrophenol, typically precipitates as a yellow solid.
Purification: Recrystallization from Ethanol/Water is usually sufficient.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Reactivity of Halogenated Phenols
Substrate
Electrophilic Site
Nucleophilic Site
Primary Coupling Partner
5-Bromo-2-fluoro-4-methoxyphenol
C5-Br
C1-OH
Aryl Boronic Acids (Suzuki)
2-Fluoro-4-methoxyphenol
C6-H (EAS)
C1-OH
Electrophiles (NO2+, Br+)
4-Bromo-2-fluorophenol
C4-Br
C1-OH
Aryl Boronic Acids
Troubleshooting Guide:
Issue: Low yield in Suzuki Coupling.
Cause: Phenol poisoning of Pd catalyst.
Solution: Use Protocol B to protect the phenol as a Benzyl ether or Methyl ether before coupling.
Issue: Mixture of isomers in Nitration.
Cause: Temperature too high or excess acid.
Solution: Maintain strict 0°C control and use stoichiometric HNO3.
Issue: De-bromination during reaction.
Cause: Hydrogenolysis (if using Pd/H2).
Solution: Avoid reducing conditions; use chemical reduction (Fe/AcOH) for nitro groups if Br must be preserved.
References
European Patent Office. (2014). Substituted Imidazopyridines and Intermediates Thereof (EP 2694500 B1).Link
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for EAS directing effects).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Umemoto, T. (1996). Electrophilic Fluorinating Agents.[3][4] Chemical Reviews, 96(5), 1757-1778. (Reference for Fluorine stability and effects). Link
purification of 5-Bromo-2-fluoro-4-methoxyphenol by column chromatography
Technical Application Note: High-Purity Isolation of 5-Bromo-2-fluoro-4-methoxyphenol Executive Summary This application note details a robust protocol for the purification of 5-Bromo-2-fluoro-4-methoxyphenol , a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: High-Purity Isolation of 5-Bromo-2-fluoro-4-methoxyphenol
Executive Summary
This application note details a robust protocol for the purification of 5-Bromo-2-fluoro-4-methoxyphenol , a critical intermediate in the synthesis of EGFR inhibitors and antibacterial agents.[1][2] While standard silica gel chromatography is often employed, the specific electronic properties of this scaffold—namely the acidity induced by the ortho-fluoro and meta-bromo substituents—frequently lead to peak tailing and co-elution with regioisomers (e.g., 6-bromo analogs).[2]
This guide moves beyond generic "hexane/ethyl acetate" recipes. It introduces a self-validating mobile phase system incorporating acid modifiers to suppress phenolic ionization, ensuring sharp peak shapes and high recovery (>95%).[2]
Compound Profile & Separation Physics
To design an effective purification, one must understand the analyte's behavior on the stationary phase.
Property
Data / Characteristic
Impact on Chromatography
Structure
Phenol core with -F, -Br, -OMe
Moderately polar; Hydrogen bond donor (OH) and acceptor (OMe, F).[1][2]
Acidity (pKa)
Est. 7.5 – 8.5 (More acidic than phenol)
Critical: The electron-withdrawing F and Br atoms stabilize the phenoxide anion.[2] On neutral silica (pH ~7), this leads to partial ionization, causing severe tailing and irreversible adsorption.
Solubility
Soluble in EtOAc, DCM, MeOH; Low in Hexane
Requires a polar co-solvent for loading; "Dry Loading" is recommended to prevent precipitation at the column head.
Impurities
Regioisomers, di-brominated species
Isomers often have identical Rf values in neutral solvents but separate when ionization is suppressed.[1][2]
Pre-Purification: Method Development (TLC)
Before committing to a column, the separation must be modeled on Thin Layer Chromatography (TLC).[3]
The "Golden Rule" of Rf: Target an Rf of 0.25 – 0.35 for the product of interest to ensure optimal resolution on a flash column.
Protocol: Acid-Modified TLC Screening
Standard solvents often fail to separate the 5-bromo isomer from the 6-bromo impurity.[1][2]
Run TLC: Spot crude mixture. Develop in 80:20 (Hexane : EtOAc+AcOH) .[2]
Visualization:
UV (254 nm): Primary detection for the aromatic ring.
Ferric Chloride (FeCl₃): Specific stain for phenols (turns violet/blue). Differentiates phenols from non-phenolic side products.[2][4]
Expert Insight: If the spot streaks (comet tail), increase the acetic acid concentration in the mobile phase to 0.5% or 1%. Sharp spots are non-negotiable for separating isomers.[2]
Detailed Purification Protocol
Phase 1: Column Setup
Stationary Phase: Silica Gel 60 (40–63 µm particle size).[2]
Column Dimension: Calculate based on crude mass. Use a 30:1 silica-to-sample ratio for difficult separations (isomers).[2]
Example: For 1.0 g crude, use ~30 g silica.
Phase 2: Sample Loading (Dry Load Technique)
Liquid loading is discouraged due to the compound's limited solubility in non-polar starting solvents.
Dissolve 1.0 g of crude 5-Bromo-2-fluoro-4-methoxyphenol in minimal Dichloromethane (DCM).
Why Acetic Acid? It protonates surface silanols (Si-O⁻) and the phenol (Ar-O⁻), forcing the analyte into its neutral, less polar form.[2] This eliminates "chemisorption" and tightens the elution band.
The following diagram illustrates the critical decision pathways and experimental flow.
Caption: Logical workflow for optimizing the purification of acidic phenols, highlighting the critical intervention point for mobile phase modification.
Troubleshooting & Optimization
If the standard protocol fails, apply these corrective actions based on the specific failure mode.
Caption: Decision tree for troubleshooting common separation failures for halogenated phenols.
1. Co-elution with Regioisomers:
If the 5-bromo and 6-bromo isomers co-elute in EtOAc/Hexane, switch to a Dichloromethane (DCM) / Hexane system.[1][2] The pi-pi interactions of DCM with the aromatic ring often provide different selectivity for ortho/meta substituted isomers.[2]
2. Product Recovery is Low:
Phenols can form hydrogen bonds with the silica backbone. If mass balance is poor, flush the column with EtOAc containing 5% Methanol . The methanol competes for the active sites on the silica, displacing the stuck phenol.
Safety & Handling
Hazards: Brominated phenols are skin and eye irritants and potentially toxic if inhaled.[2]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Waste: Collect all column fractions as halogenated organic waste.
Reactivity: Avoid contact with strong oxidizing agents.[2]
References
BenchChem. Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol. (General bromination and workup protocols).
ChemicalBook. Synthesis of 5-Bromo-2-methoxyphenol. (Analogous compound purification data).
Phenomenex. Column Chromatography: Principles and Applications. (Fundamentals of stationary phase selection).
Reach Devices. TLC Stains and Visualization Methods. (Protocols for Ferric Chloride and KMnO4 staining).
Khan Academy. Bromination of Phenols Mechanism. (Theoretical basis for regioisomer formation).[2]
recrystallization methods for 5-Bromo-2-fluoro-4-methoxyphenol
An In-Depth Guide to the Purification of 5-Bromo-2-fluoro-4-methoxyphenol via Recrystallization Authored by: A Senior Application Scientist This document provides a comprehensive guide for the purification of 5-Bromo-2-f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Purification of 5-Bromo-2-fluoro-4-methoxyphenol via Recrystallization
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the purification of 5-Bromo-2-fluoro-4-methoxyphenol, a key intermediate in pharmaceutical and materials science research. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible purification.
The core of this guide is built upon the principle that purity is paramount in chemical synthesis. Recrystallization remains one of the most powerful techniques for purifying solid organic compounds.[1][2] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3][4] For 5-Bromo-2-fluoro-4-methoxyphenol, whose purity is critical for subsequent synthetic transformations, mastering its recrystallization is an essential laboratory skill.
Compound Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is non-negotiable.
Physicochemical Properties
5-Bromo-2-fluoro-4-methoxyphenol is a polysubstituted aromatic compound. Its structure, featuring a hydroxyl group (imparting slight acidity), a methoxy ether group, and halogen atoms, results in moderate polarity. This polarity profile is the primary determinant in selecting an appropriate recrystallization solvent.
Halogenated phenols require careful handling. Based on safety data for structurally similar compounds, 5-Bromo-2-fluoro-4-methoxyphenol should be treated as a hazardous substance.
Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] It may be harmful if swallowed.[10][11]
Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles (or a face shield), and a lab coat.[8][10][12] All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][13]
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[8][12] In case of contact, rinse eyes cautiously with water for several minutes and wash skin with plenty of soap and water.[8][10]
The Science of Recrystallization: Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent will exhibit high solubility for 5-Bromo-2-fluoro-4-methoxyphenol at its boiling point and low solubility at or below room temperature.[2][14] This temperature-dependent solubility differential is the driving force for crystallization.
Theoretical Considerations for Solvent Choice
Given the compound's moderately polar nature, a range of solvents should be considered. The "like dissolves like" principle serves as a useful starting point.[3]
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The phenol and ether groups suggest potential solubility in alcohols. Water is unlikely to be a good single solvent but is an excellent candidate as an "anti-solvent" in a mixed system.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These are often effective for compounds of intermediate polarity.
Nonpolar Solvents (e.g., Hexanes, Heptane, Toluene): These are likely to be poor solvents for this compound but are ideal as anti-solvents to induce precipitation from more polar solutions.
Direct experimental testing is the most reliable method for identifying the optimal solvent or solvent pair.
Objective: To identify a solvent that dissolves the compound when hot but not when cold, or to find a soluble/insoluble pair for mixed-solvent methods.
Procedure:
Place approximately 20-30 mg of crude 5-Bromo-2-fluoro-4-methoxyphenol into several small test tubes.
To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition.
If the solid dissolves in <1 mL of a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.
If the solid does not dissolve, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
Observe the result:
Ideal Single Solvent: Abundant, well-formed crystals appear upon cooling.
Potential Mixed-Solvent System: If the compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), this pair is a candidate for Protocol B.[14]
Solvent Category
Candidate Solvents
Expected Behavior
Polar Protic
Ethanol, Isopropanol, Water
Alcohols may be good single solvents. Water is a likely anti-solvent.
Polar Aprotic
Acetone, Ethyl Acetate
Potential for good single-solvent performance.
Nonpolar
Hexanes, Heptane, Toluene
Likely poor solvents; excellent as anti-solvents.
Master Protocols for Recrystallization
The following protocols provide step-by-step methodologies for purification. The choice between Protocol A and B will be dictated by the results of the solvent screening.
Diagram: General Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Protocol A: Single-Solvent Recrystallization
This method is employed when a single solvent demonstrates a significant temperature-dependent solubility gradient.
Methodology:
Place the crude 5-Bromo-2-fluoro-4-methoxyphenol in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
Add a boiling chip and cover the flask with a watch glass.
Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate after each addition. Continue adding solvent until the solid is completely dissolved. It is critical to use the minimum amount of near-boiling solvent to create a saturated solution.[3][15]
If the solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration into a pre-warmed flask.
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Collect the purified crystals using vacuum filtration with a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.
Allow the crystals to dry completely, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Protocol B: Mixed-Solvent Recrystallization
This technique is ideal when no single solvent is suitable, but a pair of miscible solvents—one in which the compound is soluble (good solvent) and one in which it is insoluble (anti-solvent)—is identified.[14][16]
Methodology:
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask, following steps 1-3 of Protocol A.
While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.
Add one or two drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again.[15]
Proceed with the cooling, crystal collection, washing, and drying steps as described in Protocol A (steps 5-9). The wash solvent should be a mixture of the two solvents, rich in the anti-solvent, and ice-cold.
Troubleshooting and Validation
Even with a well-designed protocol, challenges can arise. A systematic approach to troubleshooting is key to a successful outcome.
Diagram: Troubleshooting Logic
Caption: Decision-making guide for common recrystallization issues.
Troubleshooting Table
Issue
Potential Cause(s)
Recommended Solution(s)
Oiling Out
The solution is supersaturated above the compound's melting point; cooling too rapidly.
Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
No Crystal Formation
Solution is not sufficiently saturated; supersaturation has occurred without nucleation.
1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a tiny "seed" crystal of the pure compound. 3. If all else fails, boil off some solvent to increase concentration and re-cool.
Poor Crystal Yield
Too much solvent was used; crystals were filtered before crystallization was complete; wash solvent was not ice-cold, redissolving product.
Ensure the minimum amount of hot solvent is used. Allow adequate time for cooling in an ice bath. Always use minimal, ice-cold solvent for washing.[3]
Colored Impurities Persist
The impurity has similar solubility to the product; charcoal treatment may be needed.
Perform a second recrystallization. For stubborn color, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Charcoal can sometimes adsorb the desired product, especially phenols.[14]
Purity Validation
The success of the recrystallization must be validated. The primary method is melting point analysis. A pure compound will exhibit a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Further validation can be achieved using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
PMC. Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one. [Link]
analytical methods for 5-Bromo-2-fluoro-4-methoxyphenol characterization
Application Note: Analytical Characterization of 5-Bromo-2-fluoro-4-methoxyphenol Executive Summary This guide provides a comprehensive protocol for the analytical characterization of 5-Bromo-2-fluoro-4-methoxyphenol (CA...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Characterization of 5-Bromo-2-fluoro-4-methoxyphenol
Executive Summary
This guide provides a comprehensive protocol for the analytical characterization of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) . As a polysubstituted phenol, this compound serves as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and radioligands.
The unique substitution pattern—combining an electron-withdrawing fluorine and bromine with an electron-donating methoxy and hydroxyl group—creates specific analytical challenges. This note details the optimized chromatographic (HPLC, GC) and spectroscopic (NMR, MS, IR) methods required to establish identity, purity, and assay with high confidence.
Physicochemical Profile
Before initiating instrumental analysis, the fundamental physical properties must be established to guide solvent selection and handling.
Parameter
Value / Description
Notes
Chemical Name
5-Bromo-2-fluoro-4-methoxyphenol
CAS Number
1111096-08-2
Molecular Formula
C₇H₆BrFO₂
Molecular Weight
221.02 g/mol
Monoisotopic Mass: 219.95 (⁷⁹Br)
Physical State
Solid (Crystalline powder)
Typically off-white to pale yellow.
Solubility
Soluble in MeOH, ACN, DMSO, DCM.
Sparingly soluble in water; pH-dependent due to phenolic OH.
Acidity (pKa)
~7.5 - 8.5 (Predicted)
Fluorine at C2 increases acidity relative to 4-methoxyphenol.
Melting Point
To be determined experimentally
Expected range: 50°C – 100°C based on regioisomers.
Chromatographic Methods (Purity & Assay)
High-Performance Liquid Chromatography (HPLC)
Objective: Quantification of purity and identification of polar impurities (e.g., demethylated byproducts).
Principle: Reversed-Phase Chromatography (RP-HPLC) is the gold standard.
Critical Control: Phenols are weak acids. The mobile phase must be acidified (pH < 3.[1]0) to suppress ionization of the hydroxyl group. Failure to do so results in peak tailing and variable retention times.
Method Parameters:
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm or 5 µm
Mobile Phase A
0.1% Phosphoric Acid (H₃PO₄) in Water
Mobile Phase B
Acetonitrile (ACN)
Gradient
0-2 min: 10% B (Isocratic hold)2-15 min: 10% → 90% B (Linear ramp)15-20 min: 90% B (Wash)20-25 min: 10% B (Re-equilibration)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV at 280 nm (Primary) and 254 nm (Secondary)
Injection Vol
5 - 10 µL
Expert Insight: The fluorine atom at the ortho position to the phenol group can participate in intramolecular hydrogen bonding, potentially sharpening the peak shape compared to non-fluorinated analogs.
Gas Chromatography (GC)
Objective: Detection of volatile impurities and residual solvents.
Principle: Capillary GC with Flame Ionization Detection (FID).
Challenge: Free phenols can adsorb to active sites in the inlet liner.
Solution: Use a deactivated splitless liner with glass wool. If tailing persists, derivatization (silylation with BSTFA) is recommended, though direct injection is often sufficient for this substituted phenol.
Method Parameters:
Parameter
Condition
Column
5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30 m × 0.32 mm × 0.25 µm
Carrier Gas
Helium or Nitrogen @ 1.5 mL/min (Constant Flow)
Inlet
Split (20:1), 250°C
Oven Program
60°C (1 min hold) → 20°C/min to 280°C (5 min hold)
Detector
FID @ 300°C
Spectroscopic Characterization (Identity)
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural verification. The substitution pattern is confirmed by the coupling patterns of the two remaining aromatic protons.
Solvent: DMSO-d₆ or CDCl₃.
¹H NMR Expectations (400 MHz):
δ ~9.5 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).
δ ~3.8 ppm (s, 3H): Methoxy -OCH₃.
Aromatic Region: Two singlets or doublets depending on F-coupling.
H-3 (between F and OMe): Doublet (large
Hz).
H-6 (between OH and Br): Doublet (smaller
Hz, meta-coupling).
¹⁹F NMR: Essential for confirming the presence of fluorine. Expect a singlet/multiplet around -120 to -140 ppm.
Mass Spectrometry (MS)
Technique: LC-MS (ESI Negative Mode) or GC-MS (EI).
Key Feature: The Bromine Isotope Pattern.
Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
Spectrum: You will see two molecular ion peaks of nearly equal intensity separated by 2 mass units (M and M+2).
Target Ions (ESI-): [M-H]⁻ at m/z 219 and 221.
Experimental Protocols
Protocol A: Sample Preparation for HPLC Purity Analysis
Weighing: Accurately weigh 10.0 mg of the sample into a 20 mL scintillation vial.
Dissolution: Add 5.0 mL of Acetonitrile (HPLC Grade). Sonicate for 2 minutes to ensure complete dissolution.
Dilution: Transfer 1.0 mL of this stock solution to a 10 mL volumetric flask. Dilute to volume with Mobile Phase A (0.1% H₃PO₄).
Note: Diluting with the aqueous mobile phase prevents "solvent shock" (peak distortion) upon injection.
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol B: 1H NMR Sample Preparation
Preparation: Weigh 5-10 mg of the solid into a clean vial.
Solvent Addition: Add 0.6 mL of DMSO-d₆ (preferred over CDCl₃ to prevent OH peak broadening).
Transfer: Transfer the clear solution to a 5mm NMR tube.
Acquisition: Acquire at least 16 scans with a relaxation delay (d1) of 1.0 second.
Workflow Visualization
The following diagram outlines the logical flow for full characterization, including decision points for troubleshooting.
Caption: Analytical Workflow for the Characterization of 5-Bromo-2-fluoro-4-methoxyphenol.
References
Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-2-fluoro-4-methoxyphenol - Product Catalog. Retrieved October 26, 2023, from [Link]
SIELC Technologies . (2018). Separation of 4-Methoxyphenol on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]
Centers for Disease Control and Prevention (CDC) . (n.d.). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter. Retrieved October 26, 2023, from [Link]
Technical Guide: Reactivity & Functionalization of 5-Bromo-2-fluoro-4-methoxyphenol
This guide details the reactivity profile and experimental protocols for 5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2), a highly functionalized aromatic building block used in the synthesis of kinase inhibitors, a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the reactivity profile and experimental protocols for 5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2), a highly functionalized aromatic building block used in the synthesis of kinase inhibitors, agrochemicals, and bioactive heterocycles.
Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol is a dense functional scaffold offering three distinct vectors for chemical diversification. Its unique substitution pattern—combining an electron-rich phenol/methoxy system with electron-withdrawing halogen/fluorine motifs—creates a specific electronic landscape that dictates its reactivity with electrophiles.
This guide addresses the three primary modes of reaction with electrophiles:
O-Functionalization: Exploiting the phenolic oxygen as a nucleophile.
C-Lithiation (Umpolung): Converting the C-Br bond into a nucleophilic carbanion to trap electrophiles (aldehydes, ketones, halides).
Electrophilic Aromatic Substitution (EAS): Direct ring functionalization, with a critical analysis of regioselectivity (C6 vs. C3).
Chemical Architecture & Reactivity Analysis
Electronic Landscape
The molecule features a "push-pull" electronic system that governs regioselectivity.
Activators (Ortho/Para Directors):
-OH (Position 1): Strongest activator. Directs to C6 (ortho) and C2/C4 (blocked).
-OMe (Position 4): Strong activator. Directs to C3 (ortho) and C5 (blocked).
Deactivators (Ortho/Para Directors via Resonance):
-F (Position 2): Weak deactivator, directs to C3 (para).
-Br (Position 5): Weak deactivator, directs to C6 (ortho).
Regioselectivity Map
When reacting with electrophiles (EAS), the competition is between C3 and C6 .
Position
Electronic Influence
Steric Environment
Predicted Favorability
C6
High Activation: Ortho to -OH (Strongest group).
High Hindrance: Flanked by -OH and bulky -Br.
Electronic Major (Reaction rate depends on electrophile size).
C3
Moderate Activation: Ortho to -OMe; Para to -F.
Moderate Hindrance: Flanked by -F (small) and -OMe.
Steric Major (Favored with bulky electrophiles).
Reaction Pathways (Visualized)
Figure 1: Divergent synthetic pathways. Path A (Blue) and Path B (Yellow) offer the highest regiocontrol. Path C (Red) requires careful separation of isomers.
Detailed Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Objective: Protection of the phenol or attachment of a linker chain.
Mechanism: SN2 Nucleophilic Substitution. The phenol (pKa ~8-9) is deprotonated to form a phenoxide, which attacks the alkyl halide electrophile.
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq) for faster rates.
Solvent: DMF (anhydrous) or Acetonitrile.
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).
Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. The suspension may turn slight yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
Addition: Add the Alkyl Halide (1.2 eq) dropwise via syringe.
Reaction:
For reactive electrophiles (e.g., Benzyl bromide, Methyl iodide): Stir at RT for 2–4 hours.
For unreactive electrophiles: Heat to 60°C for 4–12 hours.
Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Critical Note: The presence of the electron-withdrawing Fluorine and Bromine atoms makes the phenol more acidic than unsubstituted phenol, facilitating easy deprotonation by mild bases like K₂CO₃.
Objective: Utilizing the C-Br bond to generate a nucleophile that reacts with carbon electrophiles (e.g., forming secondary alcohols from aldehydes).
Mechanism: Lithium-Halogen Exchange followed by nucleophilic addition.
Materials:
Substrate: O-Protected 5-Bromo-2-fluoro-4-methoxyphenol (e.g., Methyl ether or MOM-ether). Note: The free phenol must be protected first, or requires 2 equivalents of base.
Reagent: n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes).
Electrophile: Benzaldehyde (example) (1.2 eq).
Solvent: THF (anhydrous).
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen flow.
Solvation: Dissolve the protected substrate (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78°C (Dry ice/Acetone bath).
Exchange: Add n-BuLi (1.1 eq) dropwise over 10 minutes. Maintain internal temperature below -70°C.
Observation: A color change (often yellow or pale pink) indicates the formation of the Aryl-Lithium species.
Time: Stir at -78°C for 30–45 minutes to ensure complete Br-Li exchange.
Trapping: Add the electrophile (e.g., aldehyde) (1.2 eq) dropwise (neat or in minimal THF).
Warming: Stir at -78°C for 1 hour, then slowly remove the cooling bath and allow to warm to 0°C or RT.
Quench: Quench with saturated NH₄Cl solution.
Work-up: Extract with EtOAc, wash with brine, dry over MgSO₄.
Self-Validating Check: If the starting material is recovered unchanged, the lithiation failed (likely wet solvent). If the de-brominated product (proton quench) is observed, the electrophile addition was too slow or the reagents were wet.
Protocol C: Direct Nitration (EAS)
Objective: Introducing a nitro group (-NO₂) onto the ring.
Challenge: Regioselectivity (C6 vs C3).
Reagent: Nitric Acid (HNO₃) (1.05 eq, 65-70%) in Acetic Acid.
Temperature: 0°C to 10°C.
Step-by-Step Procedure:
Preparation: Dissolve substrate in Glacial Acetic Acid (0.5 M). Cool to 0°C.[6]
Addition: Add HNO₃ (1.05 eq) dropwise. Do not use H₂SO₄/HNO₃ mixed acid initially, as it is too aggressive and may cause oxidation of the electron-rich ring.
Monitoring: Monitor by TLC. The product will be less polar than the starting material.
Outcome Analysis:
Major Product: Likely 6-Nitro-5-bromo-2-fluoro-4-methoxyphenol (driven by the strong ortho-directing -OH).
Minor Product: 3-Nitro isomer.
Separation: The isomers usually have distinct R_f values. Separation by column chromatography is required.[6]
References
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General principles of EAS regioselectivity and Ortho/Para directing effects).
Introduction: The Versatility of a Substituted Phenol in Modern Synthesis
An Application Guide to the Strategic Use of 5-Bromo-2-fluoro-4-methoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions In the landscape of medicinal chemistry and materials science, the strategic functionalization...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Use of 5-Bromo-2-fluoro-4-methoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecules with tailored properties. 5-Bromo-2-fluoro-4-methoxyphenol has emerged as a highly valuable and versatile building block. Its unique substitution pattern—a reactive bromine atom for cross-coupling, an activating methoxy group, a modulating fluorine atom, and a phenolic hydroxyl group—offers multiple avenues for synthetic diversification.
This guide provides an in-depth exploration of the application of 5-Bromo-2-fluoro-4-methoxyphenol in several cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and present data to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Safety and Handling:
5-Bromo-2-fluoro-4-methoxyphenol is an irritant and should be handled with appropriate personal protective equipment (PPE).
Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
Precautions : Avoid breathing dust, fumes, or vapors.[4][5] Use only in a well-ventilated area, preferably a chemical fume hood.[5][6] Wear protective gloves, clothing, and eye/face protection.[6][7]
Storage : Store in a well-ventilated place and keep the container tightly closed.[4]
Disposal : Dispose of contents and container to an approved waste disposal plant.[4]
The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[8][9] The general mechanism, while nuanced for each specific reaction, follows a core catalytic cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of the aryl halide (our bromo-substituted phenol) to a Pd(0) complex. This is followed by transmetalation (in Suzuki coupling) or coordination and deprotonation of a nucleophile (in Buchwald-Hartwig or Sonogashira coupling). The final step is reductive elimination , which forms the desired product and regenerates the active Pd(0) catalyst.[10]
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating biaryl structures prevalent in pharmaceuticals.[8][9] It couples an organoboron species with an organic halide.[10] The reactivity of the C-Br bond in 5-Bromo-2-fluoro-4-methoxyphenol makes it an excellent substrate for this transformation.
Mechanistic Insight
The key steps are the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and finally, reductive elimination to yield the C-C coupled product.[8][10]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[11]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Rationale:
Catalyst : Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is often effective for aryl bromides.[12] For more challenging couplings, ligand systems like SPhos or XPhos with a Pd(II) precatalyst (e.g., Pd(OAc)₂) can improve yields.[11]
Base : A carbonate base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid to form the boronate species, which facilitates transmetalation.[13][14]
Solvent : A mixture of an organic solvent (like Dioxane or Toluene) and water is standard. Water aids in dissolving the inorganic base and facilitates the reaction.[11] Solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Materials:
5-Bromo-2-fluoro-4-methoxyphenol (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
Potassium Carbonate (K₂CO₃) (2.0 equiv)
1,4-Dioxane and Water (4:1 ratio), degassed
Schlenk flask or reaction vial with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask, add 5-Bromo-2-fluoro-4-methoxyphenol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11]
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[15][16] The reaction couples an aryl halide with a primary or secondary amine.[17]
Mechanistic Insight
This reaction follows a similar catalytic cycle involving oxidative addition of the aryl bromide to Pd(0). The key difference is the subsequent step where the amine displaces the halide on the palladium center, aided by a strong, non-nucleophilic base, to form a palladium-amido complex. Reductive elimination then yields the aryl amine product.[16][18][19]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
Rationale:
Catalyst/Ligand : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or RuPhos are often used with a palladium precatalyst such as Pd₂(dba)₃ or a palladacycle precatalyst (e.g., G3-XPhos). These ligands facilitate both the oxidative addition and the crucial reductive elimination step.[19]
Base : A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[18]
Solvent : Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Materials:
5-Bromo-2-fluoro-4-methoxyphenol (1.0 equiv)
Secondary Amine (e.g., Morpholine) (1.2 equiv)
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
XPhos (0.025 equiv, 2.5 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous Toluene, degassed
Glovebox or Schlenk line technique
Procedure:
Inside a glovebox or under a strong flow of inert gas, add NaOtBu to a dry Schlenk flask.
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene. Add this catalyst solution to the Schlenk flask.
Add the 5-Bromo-2-fluoro-4-methoxyphenol, followed by the secondary amine and the remaining degassed toluene.
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 6-24 hours.
Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to substituted alkynes that are valuable in materials science and as precursors for more complex structures.[20][21] The reaction typically uses a dual-catalyst system of palladium and copper(I).[21]
Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I)-acetylide species. This key intermediate is generated in the copper cycle, where the copper(I) salt reacts with the terminal alkyne in the presence of an amine base.[21]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling with a Terminal Alkyne
Rationale:
Catalysts : A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[21] The copper is essential for activating the alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling).[22]
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both to neutralize the HBr formed and to facilitate the formation of the copper acetylide.
Solvent : Anhydrous solvents like THF or DMF are commonly used. Rigorous exclusion of oxygen is critical to prevent homocoupling.[22]
To a dry Schlenk flask, add 5-Bromo-2-fluoro-4-methoxyphenol, Pd(PPh₃)₂Cl₂, and CuI.
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
Add degassed anhydrous THF, followed by the degassed triethylamine and the terminal alkyne via syringe.
Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-8 hours.
Monitor the reaction by TLC. A fine precipitate of triethylammonium bromide will form as the reaction progresses.
Upon completion, filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues. Rinse the pad with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Application IV: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically leading to the formation of a substituted alkene with trans selectivity.[23] This reaction is a powerful tool for vinylation of the aromatic ring.
Protocol: Heck Reaction with an Acrylate
Rationale:
Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In situ, it is reduced to the active Pd(0) species. Phosphine ligands, such as P(o-tolyl)₃, are often added to stabilize the catalyst and improve reactivity.[11]
Base : An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the acid generated during the β-hydride elimination step and regenerate the active catalyst.[23][24]
Solvent : High-boiling polar aprotic solvents like DMF or DMA are typically used to ensure the reaction proceeds at the required high temperatures (100-140 °C).[24]
Schlenk flask with a magnetic stir bar and reflux condenser
Procedure:
To a dry Schlenk flask equipped with a reflux condenser, add 5-Bromo-2-fluoro-4-methoxyphenol, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
Establish an inert atmosphere (evacuate/backfill with argon x3).
Add anhydrous DMF and the alkene via syringe.
Heat the reaction mixture to 120-130 °C with vigorous stirring.
Monitor the reaction by TLC or GC-MS. Reactions may require 12-24 hours for completion.
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with water and brine to remove DMF.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the residue by flash chromatography to yield the substituted alkene product.
Conclusion and Future Outlook
5-Bromo-2-fluoro-4-methoxyphenol stands as a testament to the power of strategic molecular design. Its differentiated functional handles allow for selective and efficient participation in a wide array of palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a robust starting point for chemists aiming to incorporate this versatile building block into their synthetic campaigns. By understanding the mechanistic underpinnings and the rationale for reagent selection, researchers can confidently adapt and optimize these methods to forge novel and complex molecules for the advancement of science and medicine.
Synthesis of 5-Bromo-2-fluoro-4-methoxyphenol: An Application Note and Detailed Protocol
Introduction: The Significance of Polysubstituted Phenols Polysubstituted phenols are a critical class of molecules in the landscape of modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Polysubstituted Phenols
Polysubstituted phenols are a critical class of molecules in the landscape of modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of functional groups on the phenolic ring dictates the molecule's bioactivity, chemical reactivity, and physical properties. 5-Bromo-2-fluoro-4-methoxyphenol is a prime example of such a tailored molecule, where the interplay of its bromo, fluoro, methoxy, and hydroxyl substituents offers a unique chemical scaffold for further synthetic transformations. This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Bromo-2-fluoro-4-methoxyphenol, designed for researchers and professionals in drug development and chemical synthesis.
The presented methodology is rooted in the principles of regioselective electrophilic aromatic substitution, a cornerstone of organic synthesis. The protocol's design emphasizes not only a high yield and purity of the target compound but also operational simplicity and safety. By explaining the causality behind each experimental step, this guide aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot similar transformations.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol is most efficiently achieved through a single-step regioselective bromination of the commercially available precursor, 2-fluoro-4-methoxyphenol. The rationale for this approach is based on the directing effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing. The fluorine atom, while deactivating, is also an ortho, para-director.
In the starting material, 2-fluoro-4-methoxyphenol, the positions ortho and para to the strongly activating hydroxyl and methoxy groups are considered. The position para to the hydroxyl group is occupied by the methoxy group. The positions ortho to the hydroxyl group are substituted with a fluorine atom and a hydrogen atom. The position ortho to the methoxy group and meta to the hydroxyl group is the most sterically accessible and electronically favorable for electrophilic attack. This leads to the highly regioselective introduction of the bromine atom at the 5-position.
N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling and its ability to generate a low concentration of electrophilic bromine in situ, which helps to minimize over-bromination and side reactions.
Visualizing the Workflow: A Graphviz Diagram
Caption: Synthetic workflow for 5-Bromo-2-fluoro-4-methoxyphenol.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5-Bromo-2-fluoro-4-methoxyphenol on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Apparatus
Material/Apparatus
Specification
2-fluoro-4-methoxyphenol
>98% purity
N-Bromosuccinimide (NBS)
>98% purity
Acetonitrile (CH3CN)
Anhydrous
Ethyl Acetate (EtOAc)
Reagent grade
Hexanes
Reagent grade
Sodium thiosulfate (Na2S2O3)
Reagent grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na2SO4)
Silica gel
60 Å, 230-400 mesh
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC) plates
Silica gel coated
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxyphenol (1.0 eq.) in anhydrous acetonitrile (approximately 0.2 M solution).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The addition of NBS is a critical step; adding it in portions helps to control the reaction exotherm and prevent the formation of di-brominated byproducts.
Reaction Progress: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The use of ethyl acetate ensures efficient extraction of the polar phenolic product from the aqueous layer.
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any residual water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is crucial for obtaining the final product with high purity.
Quantitative Data Summary
Parameter
Value
Rationale
Molar Ratio (Substrate:NBS)
1 : 1.05
A slight excess of NBS ensures complete conversion of the starting material.
Reaction Temperature
0 °C to Room Temperature
Initial cooling controls the exothermicity, while warming to room temperature drives the reaction to completion.
Reaction Time
2 - 4 hours
Sufficient time for the reaction to proceed to completion, monitored by TLC.
Expected Yield
85-95%
Based on analogous bromination reactions of activated phenols.
Purity (post-chromatography)
>98%
Column chromatography is an effective method for purifying the final product.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the clear and measurable endpoints at each stage. The progress of the reaction is monitored by TLC, providing a visual confirmation of the conversion of the starting material to the product. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic data for 5-Bromo-2-fluoro-4-methoxyphenol would show characteristic signals for the aromatic protons, the methoxy group, and the hydroxyl proton, with the mass spectrum confirming the molecular weight and isotopic pattern of the bromine atom.
Safety Precautions
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with care in a fume hood and avoid inhalation of dust or contact with skin and eyes.
Acetonitrile: Acetonitrile is flammable and toxic. Use in a well-ventilated area and away from ignition sources.
Organic Solvents: Ethyl acetate and hexanes are flammable. Handle with care and use appropriate safety measures.
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves when performing this experiment.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 5-Bromo-2-fluoro-4-methoxyphenol. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and adapt the methodology for the preparation of other valuable polysubstituted phenols. The emphasis on safety, detailed procedural steps, and clear rationale for experimental choices ensures that this guide is a valuable resource for the scientific community.
References
Regioselective Bromination of Phenols: For a general overview of the regioselective bromination of phenolic compounds, which forms the basis of the proposed synthesis, please refer to established organic chemistry textbooks and review articles on electrophilic aromatic substitution.
N-Bromosuccinimide as a Reagent: Detailed information on the properties, handling, and reactivity of N-Bromosuccinimide can be found in chemical supplier catalogs and safety data sheets (SDS), as well as in comprehensive organic synthesis reference works.
Purification Techniques: For in-depth information on column chromatography and other purification techniques, consult standard laboratory manuals and specialized texts on chrom
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 5-Bromo-2-fluoro-4-methoxyphenol Synthesis
This guide serves as a technical support resource for the synthesis of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) .[1] It is designed for organic chemists and process engineers encountering regioisomeric impurit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the synthesis of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) .[1] It is designed for organic chemists and process engineers encountering regioisomeric impurities and yield inconsistencies.
Topic: Troubleshooting Side Products & Regioselectivity Control
Target Molecule: 5-Bromo-2-fluoro-4-methoxyphenol
Primary Precursor: 2-Fluoro-4-methoxyphenol (CAS 167683-93-4)[1]
Part 1: Strategic Overview & Mechanism
The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol presents a classic nucleophilic competition challenge.[1] The starting material, 2-fluoro-4-methoxyphenol, contains two strong activating groups (hydroxyl at C1, methoxy at C4) and one directing deactivator (fluorine at C2).[1]
The Problem: In the free phenol, the hydroxyl group (C1) strongly directs electrophilic substitution to the ortho position (C6). However, the target bromine must be installed at C5 (ortho to the methoxy group).
The Solution: The "Protect-Brominate-Deprotect" strategy.[1] By masking the hydroxyl group (e.g., as an acetate), you dampen its directing power, allowing the methoxy group (C4) to dominate the regioselectivity and direct the bromine to the desired C5 position.
Reaction Pathway & Impurity Landscape
The following diagram illustrates the critical divergence points where side products are generated.
Figure 1: Synthetic pathway highlighting the critical necessity of the protection step to avoid Impurity A (6-Bromo isomer).[1]
Origin: This is the dominant product if bromination is attempted on the free phenol . The C1-hydroxyl group is a more potent ortho-director than the C4-methoxy group, directing bromine to C6.[1]
Detection: 1H NMR shows a shift in the aromatic proton signals. The coupling constants between H3 and H5 (in the target) vs H3 and H5 (in the isomer) will differ due to fluorine placement.
Origin: Excess brominating agent (NBS/Br2) or high reaction temperatures. Once C5 is brominated, the ring is deactivated, but the combined activation of OMe and F can still facilitate a second bromination at C3 (between F and OMe) under forcing conditions.
Detection: Mass Spectrometry (M+2 peak pattern for two bromines).
Impurity C: 3-Bromo-2-fluoro-4-methoxyphenol[1]
Nature: Minor Regioisomer.
Origin: Bromination at C3. This position is sterically crowded (sandwiched between F and OMe) but is electronically activated by both.
Prevention: Use bulky brominating agents (e.g., NBS) and low temperatures to maximize the steric penalty at C3.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a 50:50 mixture of two isomers in my NMR."
Diagnosis: Incomplete protection of the starting material.
Explanation: If your acetylation step (Step 1) was not quantitative, you have free phenol remaining. Upon adding NBS, the free phenol brominates exclusively at C6 (Impurity A), while the protected phenol brominates at C5 (Target).
Corrective Action:
Monitor Step 1 (Protection) via TLC or HPLC until <0.5% starting material remains.
Do not proceed to bromination until the protection is complete.
Issue 2: "My yield is low, and I see multiple spots on TLC."
Diagnosis: Over-bromination (Impurity B).
Explanation: Using >1.05 equivalents of NBS or running the reaction above 0°C can lead to di-bromination.
Corrective Action:
Titrate your NBS or use freshly recrystallized NBS to ensure accurate stoichiometry.
Maintain reaction temperature between -10°C and 0°C .
Add NBS portion-wise over 30 minutes.
Issue 3: "The product is difficult to crystallize."
Diagnosis: Presence of succinimide or residual regioisomers.
Corrective Action:
Ensure thorough aqueous washing (water/brine) after the bromination step to remove succinimide.
If Isomer A is present, recrystallization from Hexane/Ethyl Acetate (9:1) often enriches the target 5-bromo isomer due to packing differences caused by the bromine position.
Part 4: Optimized Experimental Protocol
This protocol utilizes the Protection Strategy to ensure regioselectivity.
Step 1: Acetylation[1]
Dissolve 2-Fluoro-4-methoxyphenol (1.0 eq) in DCM.
Add Triethylamine (1.5 eq) and DMAP (0.05 eq).
Cool to 0°C.
Add Acetic Anhydride (1.2 eq) dropwise.
Stir at RT for 2 hours.
Workup: Wash with 1N HCl, then NaHCO3. Dry and concentrate.
Checkpoint: Ensure quantitative conversion to the acetate.
Step 2: Regioselective Bromination
Dissolve the crude acetate (from Step 1) in Acetonitrile (ACN).
Cool to 0°C.
Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 mins.
Note: Keep dark (wrap flask in foil) to prevent radical side reactions.
Stir at 0°C for 4 hours.
Workup: Remove solvent.[3] Redissolve in EtOAc. Wash with water (removes succinimide) and brine.
This technical guide addresses the purification and handling challenges of 5-Bromo-2-fluoro-4-methoxyphenol , a critical intermediate in the synthesis of EGFR inhibitors and other pharmaceutical agents.[1][2] The followi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the purification and handling challenges of 5-Bromo-2-fluoro-4-methoxyphenol , a critical intermediate in the synthesis of EGFR inhibitors and other pharmaceutical agents.[1][2]
The following protocols and troubleshooting steps are designed for researchers encountering regioisomeric impurities, oxidation coloration, or yield losses.
Quick Reference Data
Property
Value
Note
CAS Number
1111096-08-2
Molecular Formula
C₇H₆BrFO₂
Molecular Weight
221.02 g/mol
Appearance
White to off-white solid
Oxidizes to pink/brown upon air exposure
pKa (Predicted)
~7.5 - 8.2
Acidity enhanced by F and Br electron-withdrawal
Solubility
DCM, EtOAc, MeOH, DMSO
Poor in Hexanes/Water
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: My crude product contains a significant impurity (~10-15%) with the same mass. How do I identify and remove it?
Diagnosis: This is likely the 6-bromo regioisomer .[1][2]
Mechanism: In the bromination of 2-fluoro-4-methoxyphenol, the hydroxyl group (C1) and methoxy group (C4) are activating.[1][2]
Target (5-Br): Directed by the strong ortho-effect of the methoxy group and para-effect of the fluorine.[1][2]
Impurity (6-Br): Directed by the strong ortho-effect of the hydroxyl group.[1][2]
Solution:
NMR Diagnosis: Run a ¹H NMR in CDCl₃.
5-Bromo (Target): Protons at C3 and C6 are para to each other.[1][2] Look for two singlets (or very small coupling
Hz).
6-Bromo (Impurity): Protons at C3 and C5 are meta to each other.[1][2] Look for two doublets (
Hz).
Separation: The 6-bromo isomer often exhibits intramolecular hydrogen bonding (OH[1][2]···Br or OH[1][2][3]···F), making it slightly less polar and more volatile.[2]
Flash Chromatography: Use a shallow gradient of EtOAc/Hexane (0%
10%).[2] The 6-bromo isomer typically elutes before the 5-bromo target.[1][2]
Recrystallization: If chromatography is insufficient, recrystallize from Hexane/Toluene (9:1) .[2] The more symmetric 5-bromo target packs better and crystallizes, while the 6-bromo isomer remains in the mother liquor.[1][2]
Q2: The product turns pink or brown during drying. How do I prevent this?
Electron-rich phenols (like this methoxy-substituted one) are prone to oxidation by air, especially in the presence of trace metals or basic impurities.[1][2]
Solution:
Acidic Wash: Ensure the final organic extraction is washed with mild acid (0.1 M HCl) to remove any residual base (phenoxides oxidize faster than phenols).[2]
Antioxidant Additive: Add a trace amount of sodium metabisulfite or ascorbic acid during the aqueous workup.[1][2]
Storage: Store under Nitrogen/Argon at -20°C. If the solid is already colored, wash with cold hexanes (impurities are often on the surface).[1][2]
Q3: I am getting low yields after column chromatography. Where is my compound?
Diagnosis: "Streaking" or irreversible adsorption.[1][2]
The phenolic proton is acidic (
) and can interact strongly with the silanols on silica gel, causing peak tailing or permanent adsorption.
Solution:
Acidify the Eluent: Add 0.5% - 1% Acetic Acid to your mobile phase (e.g., Hexane:EtOAc + 1% AcOH).[1][2] This suppresses the ionization of the phenol and the silanols, sharpening the peaks and improving recovery.
Best for high-purity requirements (>99%) and removing colored oxidation products.[1][2]
Solvent System:Toluene / Heptane .
Procedure:
Dissolve 10 g of crude solid in Toluene (approx. 3-4 mL per gram) at 80°C.
Optional: Add activated charcoal (5 wt%), stir for 10 min, and filter hot through Celite to remove color.
Slowly add Heptane (approx. 6-8 mL per gram) to the hot solution until slight turbidity persists.[1][2]
Allow to cool slowly to room temperature with gentle stirring.
Chill to 0-4°C for 2 hours.
Filter the white crystals and wash with cold Heptane.[1][2]
Drying: Vacuum dry at 40°C for 4 hours.
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision points during the purification process to maximize yield and purity.
Caption: Workflow for selecting between chromatography and recrystallization based on impurity profile.
Part 4: Mechanistic Insight (Regioselectivity)
Understanding the competition between the 5- and 6-positions is key to controlling purity.[1][2]
Caption: Competitive directing effects. The 5-position is favored by the cooperative directing of the Methoxy (ortho) and Fluorine (para) groups.[2]
References
BenchChem. Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol. (General bromination protocols for fluorophenols). [2]
ChemicalBook. 4-Bromo-5-fluoro-2-methoxyphenol Properties and Suppliers. (Isomer physical property comparison).
National Science Foundation (NSF). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. (Kinetics of alkoxy-directed bromination). [2]
Technical Guide: Optimization of Reaction Conditions for 5-Bromo-2-fluoro-4-methoxyphenol
This technical guide details the optimization of reaction conditions for 5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2) . It is designed for medicinal chemists and process engineers requiring high-purity synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the optimization of reaction conditions for 5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2) . It is designed for medicinal chemists and process engineers requiring high-purity synthesis and efficient downstream utilization of this halogenated building block.
Executive Technical Summary
5-Bromo-2-fluoro-4-methoxyphenol is a trisubstituted benzene derivative used primarily as a scaffold in the synthesis of pharmaceutical intermediates (e.g., SGLT2 inhibitors, kinase inhibitors). Its core reactivity hinges on the C5-Bromine handle, which is electronically activated by the ortho-methoxy group but sterically modulated by the para-fluorine.
Critical Challenge: The primary difficulty in working with this compound is regioselectivity .
Synthesis: Direct bromination of the precursor (2-fluoro-4-methoxyphenol) favors the C6-position (ortho to the phenol) due to the strong directing effect of the hydroxyl group.
Utilization: In cross-coupling reactions (Suzuki/Buchwald), the free phenolic hydroxyl can poison palladium catalysts or undergo competing O-arylation.
This guide provides an optimized protection-directed synthesis to secure the C5-bromo regioisomer and protocols for its efficient use.
Module 1: Synthesis & Optimization (The "Make")
To achieve high isomeric purity (>98%), you must override the natural ortho-directing power of the phenol. The most robust strategy involves a Protect-Brominate-Deprotect sequence.
The Regioselectivity Problem[2][3]
Direct Bromination: Yields a mixture favoring 6-bromo-2-fluoro-4-methoxyphenol (undesired).
Optimized Route: Acetylation of the phenol dampens its directing ability, allowing the methoxy group (C4) to direct bromination to the ortho position (C5).
Optimized Synthetic Workflow
Step 1: Acetylation
Reagents: Acetic anhydride (
), Pyridine, DCM.
Conditions:
, 2 hours.
Checkpoint: Quantitative conversion to 2-fluoro-4-methoxyphenyl acetate .
Mechanism: The acetoxy group is weakly deactivating. The methoxy group (strong activator) directs the electrophile (
) to the ortho positions (C3 and C5). C3 is sterically crowded (between F and OMe); C5 is kinetically favored .
Step 3: Hydrolysis (Deprotection)
Reagents:
, Methanol/Water (3:1).
Conditions: RT, 1 hour.
Outcome: Quantitative yield of 5-Bromo-2-fluoro-4-methoxyphenol .[2]
Synthesis Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Regioselectivity (Mixture of Isomers)
Direct bromination attempted without protection.
Mandatory: Acetylate the starting material.[3] If already acetylated, lower reaction temp to to increase kinetic control.
Over-bromination (Dibromo species)
Excess NBS or high temperature.
Use exactly 1.05 eq. of NBS. Add NBS portion-wise over 30 mins.
Incomplete Conversion (Step 2)
Solvent wet or old NBS.
Recrystallize NBS from water; ensure MeCN is anhydrous (<0.1% water).
Product Coloration (Red/Brown)
Residual bromine/radical species.
Quench reaction with (sodium thiosulfate) wash during workup.
Module 2: Downstream Reactivity (The "Use")
Once synthesized, this building block is typically subjected to Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling Optimization
The free phenol is acidic (
) and can form phenoxides that coordinate tightly to Pd(II), arresting the catalytic cycle.
Recommended Conditions (Standard):
Catalyst:
or (5 mol%).
Base:
(3.0 eq) – Preferred over carbonates for free phenols.
Solvent: 1,4-Dioxane/Water (4:1).
Temp:
.
Recommended Conditions (Challenging Substrates):
If yields are <50%, switch to a Buchwald Precatalyst system:
Catalyst: XPhos Pd G2 (2-3 mol%).
Base:
or .
Solvent: THF/Water (10:1).
Why: XPhos creates a bulky, electron-rich Pd species that resists deactivation by the phenoxide and facilitates oxidative addition into the electron-rich aryl bromide.
Decision Logic for Coupling Failures
Figure 1: Troubleshooting logic for Palladium-catalyzed coupling of 5-Bromo-2-fluoro-4-methoxyphenol.
Analytical Data & Handling
Key Physical Properties
Property
Value
Note
Molecular Weight
221.02 g/mol
Appearance
Off-white to pale yellow solid
Darkens upon oxidation/light exposure.
Solubility
DCM, EtOAc, MeOH, DMSO
Poor solubility in Hexanes/Water.
Storage
, Inert Atmosphere
Hygroscopic; store under Argon.
Purification (Chromatography)
Stationary Phase: Silica Gel (Acid washed recommended if streaking occurs).
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5
70:30).
TLC Stain: UV (254 nm) or
(Phenols oxidize yellow/brown).
Tip: If the phenol streaks, add 1% Acetic Acid to the eluent.
Frequently Asked Questions (FAQs)
Q1: Can I use elemental Bromine (
) instead of NBS?
Answer: Yes, but
is more aggressive and less selective. If using , you must use the acetyl-protected precursor and conduct the reaction at in Acetic Acid or DCM to prevent poly-bromination.
Q2: Why is the 6-bromo isomer formed?
Answer: In the unprotected phenol, the hydroxyl group (-OH) is the strongest activating group. It directs electrophiles ortho and para.[4] Since the para position is blocked by the methoxy group, the ortho position (C6) becomes the primary site of attack.
Q3: Can I perform a "One-Pot" synthesis?
Answer: While possible, it is not recommended for high purity. Isolating the acetate intermediate (Step 1) is simple (often just an aqueous wash) and ensures the bromination step (Step 2) proceeds on a single, well-defined species.
Q4: Is the fluorine atom stable during coupling?
Answer: Generally, yes. However, if you use extremely strong bases (e.g.,
) in nucleophilic solvents, you risk displacement of the fluorine, especially since it is para to the electron-withdrawing bromine (initially) or the new aryl group. Stick to carbonate or phosphate bases.
References
Regioselectivity in Phenol Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of the Chemical Society, Perkin Transactions 1, 2000.
Suzuki Coupling of Phenols: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.
Synthesis of 5-Bromo-2-methoxyphenol derivatives: ChemicalBook Synthesis Protocols, CAS 37942-01-1 (Analogous chemistry). Link
General Phenol Protection Strategies: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
Technical Support Center: 5-Bromo-2-fluoro-4-methoxyphenol Stability & Degradation
Executive Summary & Compound Profile You are likely utilizing 5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2) as a scaffold in the synthesis of kinase inhibitors or advanced agrochemicals. Its structural core—a halo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
You are likely utilizing 5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2) as a scaffold in the synthesis of kinase inhibitors or advanced agrochemicals. Its structural core—a halogenated anisole/phenol hybrid—presents specific stability challenges. The electron-withdrawing halogens (Br, F) increase the acidity of the phenol while simultaneously making the ring susceptible to specific photolytic and oxidative degradation pathways.
-20°C, Protect from Light, Inert Atmosphere (Ar/N₂)
Part 1: Critical Degradation Pathways (Visualized)
Understanding how this molecule breaks down is the first step in troubleshooting your chromatograms.
Pathway Logic
Photolysis (UV/Light): The C-Br bond is the "weak link" (Bond Dissociation Energy ~65-70 kcal/mol). Exposure to UV or ambient fluorescent light causes homolytic cleavage, generating a reactive aryl radical.
Oxidation (Air/Enzymatic): The electron-rich phenolic ring is prone to Single Electron Transfer (SET) oxidation, leading to phenoxy radicals that dimerize or oxidize further to quinones (causing color change).
Hydrolysis/Metabolism: In biological systems (or strong acids), the methoxy group is the target for O-demethylation.
Interactive Pathway Diagram
The following diagram maps the causality of degradation products you may observe in LC-MS.
Q: My white powder has turned pinkish-brown after sitting on the bench for 48 hours. Is it still usable?
A:Likely not for sensitive catalysis.
The Cause: Phenols are notoriously susceptible to auto-oxidation. The color change indicates the formation of quinones (specifically 5-bromo-2-fluoro-1,4-benzoquinone) or coupled biphenols . Even trace amounts (ppm levels) of quinones can act as radical scavengers, potentially poisoning palladium catalysts in cross-coupling reactions (Suzuki/Buchwald).
The Fix:
Dissolve in a minimal amount of solvent (e.g., DCM or EtOAc).
Filter through a short pad of silica gel (the polar quinones often stick, while the phenol elutes).
Recrystallize if necessary.
Prevention: Store under Argon/Nitrogen at -20°C.
Scenario B: LC-MS "Ghost" Peaks
Q: I see a new peak in my LC-MS with a mass of [M-H]⁻ = 141. What is this?
A:This is the photolytic debromination product.
The Mechanism: The parent mass (negative mode) is ~219/221 (Br isotopes). A mass of 141 corresponds to 2-fluoro-4-methoxyphenol .
Why it happened: Your sample was likely exposed to ambient light in solution. Brominated aromatics undergo rapid C-Br cleavage under light when dissolved in organic solvents (like Methanol or DMSO), which act as hydrogen donors.
Validation: Check the isotopic pattern. The parent has a 1:1 doublet (Br). The 141 peak will act like a standard organic molecule (no Br pattern).
Action: Perform all future dilutions in amber glassware. Limit exposure time in the autosampler.
Q: I see a peak at [M-H]⁻ = 205/207. Is this an impurity?
A:This is the O-demethylated product (Hydroquinone).
The Mechanism: Loss of the methyl group (-14 Da). Structure: 5-Bromo-2-fluorobenzene-1,4-diol .
Context: This is rare in simple storage but common if the sample was exposed to strong Lewis acids (BBr₃, AlCl₃) or metabolic systems (hepatocytes/microsomes). In biological assays, this is the primary Phase I metabolite mediated by CYP enzymes.
Scenario C: Reaction Failures
Q: I am trying to lithiate this phenol (Lithium-Halogen Exchange) but getting low yields.
A:The acidic proton is quenching your reagent.
The Problem: The phenolic proton (pKa ~7-8, lowered by F/Br) reacts with n-BuLi faster than the Br-Li exchange occurs. You are consuming 1 equivalent of base just to deprotonate the oxygen.
The Fix:
Protect the phenol first (e.g., TBS, MOM, or Bn protection).
Or, use 2 equivalents of base (one to form the phenoxide, the second to exchange the bromine), but be aware that the solubility of the dianion may be poor.
Part 3: Standardized Stability Protocols
Forced Degradation Study (Validation Protocol)
If you need to validate an HPLC method for this compound, use these stress conditions:
Stress Type
Condition
Expected Degradant
Analytical Marker
Photolytic
UV Light (254 nm), 1-4 hrs in MeOH
Debrominated phenol
Loss of Br isotope pattern; Mass shift -79 Da.
Oxidative
3% H₂O₂ at RT, 24 hrs
Quinones / Dimers
Color change (Yellow); Broad late-eluting peaks.
Acidic
0.1 N HCl, 60°C, 4 hrs
Stable (mostly)
Minimal degradation expected.
Basic
0.1 N NaOH, 60°C, 4 hrs
Phenoxide salt
Peak shape broadening; potential oxidation if air present.
Storage & Handling SOP
Solid State: Store in tight, light-resistant containers at -20°C. Re-test purity every 12 months.
Solution State: Unstable. Prepare fresh. If storage is required, use DMSO-d6 or Methanol, purge with Argon, and store in amber vials at 4°C for <24 hours.
References
Photolytic Debromination Mechanisms
Wang, R. et al. "Photocatalytic debromination of polybrominated diphenyl ethers (PBDEs) on metal doped TiO2 nanocomposites: Mechanisms and pathways."[1] Environment International, 2019.[1]
Note: Establishes the radical mechanism for C-Br cleavage in bromin
Oxidative Stability of Halogenated Phenols
Thompson, D.C. et al. "Metabolic activation of phenol by human myeloperoxidase and horseradish peroxidase." Molecular Pharmacology, 1995.
Note: Details the peroxidase-mediated oxidation of phenols to phenoxy radicals and quinones.
Kupfer, D. et al. "Metabolism of the proestrogenic pesticide methoxychlor... Dual pathways involving novel ortho ring-hydroxylation." Chemical Research in Toxicology, 1990.
Note: Provides the mechanistic basis for O-demethylation of methoxyphenols in biological systems.
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with standard organic synthesis but requires specific mechanistic insight into the unique reactivity profile of 5-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with standard organic synthesis but requires specific mechanistic insight into the unique reactivity profile of 5-Bromo-2-fluoro-4-methoxyphenol .
You are likely encountering issues because 5-Bromo-2-fluoro-4-methoxyphenol (CAS: 202824-99-5) behaves differently than standard bromophenols.[1] The specific arrangement of the Fluorine (C2) and Methoxy (C4) groups creates a "push-pull" electronic environment that alters three critical parameters:
Acidity: The ortho-fluorine significantly lowers the pKa of the phenol (approx. pKa ~8.5 vs. 10.0 for phenol), affecting base selection.
Lability: The C3 proton (sandwiched between F and OMe) is highly susceptible to Directed Ortho Metalation (DoM), competing with Li-Halogen exchange.
Catalyst Poisoning: The free phenolic -OH is more acidic, leading to rapid poisoning of Pd(0) species during cross-coupling.
Q: Why do my Suzuki couplings stall at <20% conversion despite using active catalysts (e.g., Pd(dppf)Cl2, XPhos)?
A: The issue is likely "Catalyst Poisoning" by the free phenol, not the oxidative addition step.
The Mechanism of Failure
In standard conditions, the acidic phenolic proton (enhanced by the ortho-F) protonates the reactive Pd(0) species or forms a stable, unreactive Pd(II)-phenoxide complex. This removes the catalyst from the catalytic cycle before it can undergo oxidative addition into the C-Br bond.
The Solution: The "Protect-First" Protocol
Do not attempt to optimize ligands on the free phenol. The most robust fix is a protection-deprotection sequence.[1]
Recommended Workflow:
Protection: Convert the phenol to a silyl ether (TBS) or methoxymethyl ether (MOM).
Why TBS? It is bulky enough to prevent coordination to Pd but labile enough for easy removal.[1]
Coupling: Perform the Suzuki coupling on the protected intermediate.
Q: I tried to lithiate the Bromine for a quench, but I got a mixture of regioisomers or the "3-substituted" impurity. Why?
A: You are fighting a war between Kinetic Exchange and Thermodynamic Metalation.
The Structural Trap
Your molecule has a "trap" at the C3 position .
C5 (Bromine): The target for Lithium-Halogen exchange.[1]
C3 (Proton): This proton is flanked by Fluorine (C2) and Methoxy (C4). Both are strong Directing Metalation Groups (DMGs).
If you use n-BuLi at -78°C, the base may deprotonate C3 (DoM) before or concurrently with exchanging the Bromine at C5.[1] Furthermore, if the temperature rises even slightly, the "Halogen Dance" mechanism can transpose the Lithium from C5 to C3.
The Protocol: Flash Exchange
To favor C5-Lithiation over C3-Deprotonation, you must use a base that performs halogen exchange faster than proton abstraction.[1]
Reason:t-BuLi undergoes halogen exchange orders of magnitude faster than n-BuLi.[1]
Solvent: Et2O (Diethyl ether) is often superior to THF for maintaining the kinetic trap, though THF is acceptable at strictly -78°C.
Quench: The electrophile must be added immediately (within 5-10 mins) at -78°C.
Comparison of Lithiation Strategies:
Parameter
Standard Protocol (n-BuLi)
Optimized Protocol (t-BuLi)
Primary Mechanism
Competitive (Exchange vs. Deprotonation)
Selective Li-Hal Exchange
Risk of C3-Li
High (DoM directed by F/OMe)
Low (Exchange is faster)
Temperature
-78°C to -40°C
Strictly -78°C
Equivalents
1.1 equiv
2.0 - 2.1 equiv (Sacrificial)
Visual Mechanism (The "Trap"):
Caption: Kinetic vs. Thermodynamic lithiation pathways. Note the risk of "Halogen Dance" if temperature control is lost.
Module 3: O-Alkylation (Ether Synthesis)[1]
Q: My alkylation with alkyl halides is incredibly slow. I'm using K2CO3 in Acetone.
A: The Fluorine atom has reduced the nucleophilicity of your phenol.
The Causality
The Fluorine atom at C2 exerts a strong inductive effect (-I), pulling electron density away from the phenoxide oxygen. While this makes the phenol more acidic (easier to deprotonate), it makes the resulting phenoxide less nucleophilic (slower to attack the alkyl halide).
The Fix: The "Finkelstein" Boost
You need to increase the reaction temperature and the "nakedness" of the anion.
Change Solvent: Switch from Acetone (bp 56°C) to DMF or NMP (allows heating to 80-100°C).
Change Base: Switch to Cs2CO3 (Cesium Carbonate).[1] The large Cesium cation dissociates better in organic solvents, creating a "naked," more reactive phenoxide anion.
Additive: Add 10 mol% KI (Potassium Iodide) . This converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ (Finkelstein reaction).
References & Authoritative Grounding[5][6][7][8]
Suzuki Coupling Mechanisms & Poisoning:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. Link
Note: Establishes the necessity of base activation and the inhibitory effect of acidic protons on the catalytic cycle.
Lithiation of Fluoroarenes & Halogen Dance:
Schlosser, M. (2005). The "Halogen Dance" Reaction on Aromatic and Heteroaromatic Rings. Angewandte Chemie International Edition. Link
Note: Definitive guide on how Lithium migrates to the thermodynamically most stable position (ortho to F/OMe) if kinetic control is lost.
Directed Ortho Metalation (DoM) Competition:
Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amides and O-Carbamates as Synthetic Connections.[1] Chemical Reviews. Link
Note: Explains the directing power of OMe and F groups which causes the regioselectivity issues at C3.
Properties of Fluorophenols:
Smart, B. E. (2001). Fluorine Substituent Effects (on pKa and reactivity). Journal of Fluorine Chemistry. Link
Disclaimer: These protocols involve hazardous reagents (t-BuLi, Alkyl Halides).[1] All experiments must be conducted in a fume hood with appropriate PPE.[1] t-BuLi is pyrophoric and requires specific training.
Technical Support Center: Scaling Up 5-Bromo-2-fluoro-4-methoxyphenol
This technical guide addresses the scale-up synthesis of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) . This molecule presents a classic process chemistry challenge: Regioselectivity .[1][2] The directing effects...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the scale-up synthesis of 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) .
This molecule presents a classic process chemistry challenge: Regioselectivity .[1][2] The directing effects of the hydroxyl (OH), methoxy (OMe), and fluoro (F) groups create a competition between the C5 and C6 positions during electrophilic aromatic substitution (bromination).[1]
Status: Operational
Role: Senior Process Chemist / Technical Lead
Scope: Reaction Optimization, Impurity Profiling, Purification, and Safety.[1]
Process Overview & Chemical Logic
The synthesis typically relies on the bromination of 2-fluoro-4-methoxyphenol .
The Regioselectivity Battle
Hydroxyl (C1): Strongly activating, directs ortho to C6 (para is blocked).[1]
Methoxy (C4): Activating, directs ortho to C3 and C5 .[1]
Fluoro (C2): Weakly deactivating but para-directing to C5 .
The Conflict: The -OH group (strongest activator) naturally favors C6 . However, the combined directing effects of the -OMe (ortho) and -F (para) groups activate C5 . In scale-up, controlling this ratio is the critical quality attribute (CQA).
Reaction Pathway Diagram[3][4][5]
Caption: Competitive reaction pathways during bromination. The C5 vs. C6 selectivity is solvent and temperature dependent.
Troubleshooting Guide (Q&A Format)
Module A: Reaction Optimization (The Chemistry)
Q1: I am observing a 60:40 mixture of the 6-bromo (unwanted) and 5-bromo (target) isomers. How do I shift selectivity toward the 5-position?Technical Insight: The hydroxyl group directs strongly to C6. To favor C5, you must enhance the directing power of the methoxy group or suppress the hydroxyl.
Solvent Effect: Switch from non-polar solvents (DCM) to polar aprotic solvents like Acetonitrile (MeCN) or DMF .[1] Polar solvents can solvate the phenol proton, reducing the electron density at the oxygen and slightly dampening the -OH directing power, allowing the -OMe/-F para-effect to compete better.
Temperature: Lower the temperature to -10°C to 0°C . Higher temperatures generally favor the thermodynamic product (often the C6 isomer due to hydrogen bonding with the neighboring F or OH sterics).
Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (
).[1] NBS provides a slow, controlled release of bromonium ions, which enhances regioselectivity compared to the aggressive nature of .[1]
Q2: My reaction turns dark red/black, and yield is dropping. What is happening?Technical Insight: This indicates oxidation of the phenol ring to quinones or polymerized byproducts.[1]
Cause: Exotherm mismanagement or presence of trace metals.[1] Phenols are electron-rich and prone to oxidation.[1]
Solution:
Strict Temperature Control: Ensure the reactor jacket is pre-cooled before NBS addition.
Inert Atmosphere: Run the reaction under Nitrogen (
) or Argon.
Rate of Addition: Add NBS as a solid in portions or as a solution slowly (over 2-4 hours for kg scale) to prevent localized hot spots.
Q3: I see significant 3,5-dibromo impurity (>5%). How do I stop over-bromination?Technical Insight: The product (monobromo) is still an activated phenol and can react again.[1]
Stoichiometry: Strictly limit NBS to 0.95 - 1.0 equivalents . Do not use excess "to push conversion." It is better to leave 2% starting material (easy to separate) than to generate dibromo impurity (hard to separate).[1]
End-Point Monitoring: Do not rely on time. Use HPLC monitoring.[1][3] Quench immediately when the starting material drops below 2%.[1]
Module B: Workup & Purification (The Engineering)[7]
Q4: The crude product is an oil that refuses to crystallize.[1] How do I get a solid?Technical Insight: 5-Bromo-2-fluoro-4-methoxyphenol has a relatively low melting point and tends to oil out if impurities (isomers) are present.[1]
Solvent System: Avoid pure DCM or Ethyl Acetate for crystallization.[1] Use a binary solvent system :
Solvent A (Good): Isopropyl Alcohol (IPA) or Toluene.[1]
). Slowly add Heptane until turbidity is observed. Cool slowly to with stirring.
Seeding: Essential for scale-up.[1] Save a small amount of pure solid from a previous batch to seed the reactor at the cloud point.
Q5: The product has a persistent pink/purple hue. Is this a purity issue?Technical Insight: Phenols are sensitive to air oxidation, forming trace quinones which are highly colored even at ppm levels.[1]
Fix: Include a Sodium Bisulfite (
) or Sodium Thiosulfate wash during the workup.[1] This reduces any residual bromine and quinones back to colorless species.[1]
Storage: Store the final solid in amber glass or double-lined foil bags under nitrogen.
Control: Ensure reactor is vented to a caustic scrubber (NaOH solution).
Thermal Hazards[1]
NBS: N-Bromosuccinimide is thermally unstable.[1] Do not heat the reaction mixture above 40°C during the addition phase. Run DSC (Differential Scanning Calorimetry) on the reaction mixture before moving to pilot scale (>10kg).
References
Regioselectivity in Phenol Bromination
Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phenol Bromination OptimizationSubject: Preventing Byproduct Formation & Controlling Regioselectivity
Ticket ID: #PH-BR-402
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Phenols are among the most electron-rich aromatic substrates, making them hyper-reactive toward electrophilic aromatic substitution (EAS).[1][2] The hydroxyl group (
) is a powerful activator and ortho, para-director.[1]
The Core Problem: The activation energy for the second bromination is often lower than the first because the resulting bromophenol remains highly activated.[3] Consequently, researchers frequently encounter polybromination (di- and tri-bromo species) and oxidation byproducts (quinones/tars) rather than clean mono-brominated products.[1]
This guide provides validated protocols to arrest reactivity at the mono-stage and steer regioselectivity (ortho vs. para).[1]
Part 1: Critical Troubleshooting (Q&A)
Q1: My reaction mixture turns dark/black immediately. What is happening?
Diagnosis: You are likely observing oxidative coupling or quinone formation rather than substitution.[1][3][4]
Root Cause: Phenols are prone to oxidation by molecular bromine (
), especially in the presence of light or oxygen. This generates phenoxy radicals which couple to form tars or oxidize to -benzoquinone (dark red/black).[1][4]
Solution:
Switch Reagents: Move away from elemental
. Use N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBATB) .[1][4] These provide a low, controlled concentration of active bromine.[1]
Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent radical propagation.[1][3][4]
Temperature Control: Lower the temperature to
or . Oxidation often has a higher activation energy than the desired EAS.[1][3][4]
Q2: I am targeting the para-isomer, but I get a mixture of ortho and para along with 2,4-dibromophenol.
Diagnosis: Lack of steric control and "runaway" reactivity.
Root Cause: In polar protic solvents (like methanol or water), the phenol dissociates to phenoxide, which is even more reactive. The solvent also stabilizes the transition state for all positions.[3]
Solution:
Use a Bulky Reagent: Use TBATB (Tetrabutylammonium Tribromide).[1][4][5] The bulky quaternary ammonium cation sterically hinders the ortho attack, significantly favoring the para position.[3]
Solvent Switch: Use a non-polar solvent like
or .[1][4][6] This prevents phenoxide formation and suppresses polybromination by destabilizing the ionic intermediate required for the second addition.[3]
Q3: How do I force ortho-substitution if the para position is open?
Diagnosis: Thermodynamic preference for para is fighting your desired outcome.[1][3][4]
Solution: You must use a chelation-control strategy .
Protocol: Use NBS in Methanol with a catalytic amount of
Mechanism: The acid protonates the NBS, and the methanol solvates the phenol.[3] Evidence suggests a hydrogen-bond directed delivery of bromine to the ortho position via a cyclic transition state.[1]
Part 2: Comparative Reagent Selection Guide
Use this table to select the correct system for your specific target.
Caption: Why polybromination occurs. The first product (Mono-Br) is still activated, leading to kinetic competition for the second bromine.
References
Regioselective Bromination with TBATB: Berthelot, J., et al. "Bromation régiosélective en série aromatique.[1][4][5][9] I: Monobromation en position para de phénols et d'amines aromatiques par le tribromure de tétrabutylammonium."[3][5] Canadian Journal of Chemistry, 1989.[1] Link
Ortho-Selective NBS Protocol: Oberhauser, T. "A new method for the ortho-bromination of phenols."[1][4] Journal of Organic Chemistry, 1997.[1] (Validated by BenchChem/ResearchGate snippets). Link
Green Chemistry Approaches: Wang, L., et al. "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides."[1][4][10][11] Molecules, 2020.[1][4][10] Link
General Mechanism & Side Reactions: "Nitration & Bromination of Phenol."[1][3][4][12] SaveMyExams Revision Notes. Link
Flow Chemistry Optimization: "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative." PMC/NIH, 2019.[1][4] Link
).
Safety Alert: Corrosive. Toxic if swallowed.[1] Wear full PPE including face shield.[1]
Introduction: The Molecule & Its Vulnerabilities
5-Bromo-2-fluoro-4-methoxyphenol is a highly functionalized aromatic building block. Its value lies in its density of functional groups: a bromine atom for cross-coupling, a fluorine atom for metabolic stability/lipophilicity modulation, and a phenolic hydroxyl for further derivatization.
However, this utility comes with a stability trade-off. The methoxy group (electron-donating) at the para position to the bromine and meta to the phenol enriches the electron density of the aromatic ring. This makes the compound significantly more susceptible to oxidative degradation than simple halogenated benzenes.
This guide addresses the specific stability challenges of this molecule, offering field-proven protocols to prevent degradation and recover compromised batches.
Module 1: Stability & Storage Protocols
The Degradation Mechanism (Why it turns brown)
Users frequently report this white crystalline solid turning pink, and eventually dark brown. This is not a trivial color change; it indicates the formation of quinones .[2]
The Trigger: Exposure to atmospheric oxygen, light, or trace metal ions.
The Process: The phenolic proton is acidic. Once deprotonated (even by trace moisture/basic impurities), the electron-rich ring undergoes single-electron oxidation to form a phenoxy radical.
The Result: These radicals couple or further oxidize to form ortho- or para-benzoquinones.[2] Quinones are highly colored (yellow/red) and are potent electrophiles that can polymerize (brown tar).
Mandatory Storage Conditions
To maintain >98% purity for extended periods (>6 months), follow this strict protocol.
Parameter
Specification
Scientific Rationale
Atmosphere
Inert (Argon preferred)
Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" to exclude oxygen.
Temperature
2°C to 8°C
Low temperature kinetically inhibits the radical oxidation pathways.
Container
Amber Glass
The C-Br bond is photosensitive. UV light can cause homolytic cleavage, generating bromine radicals that accelerate degradation.
Desiccant
Required
Moisture promotes proton exchange. Store the vial inside a secondary jar containing Drierite or silica gel.
Module 2: Troubleshooting & Diagnostics
Visual Inspection Guide
Use this table to determine the usability of your material immediately upon retrieval from storage.
Surface Oxidation (<1%). Usable for crude reactions, but may require extra catalyst loading.
Dark Brown / Black / Sticky
Fail
Significant Quinone Formation. Do NOT use. See Module 3: Purification.
Experimental Failure Analysis
Issue: "I used the pinkish material in a Suzuki coupling, and the reaction stalled at 10% conversion."
Root Cause:Catalyst Poisoning.
Oxidized phenols (quinones) are redox-active.[4] They can coordinate strongly to the Palladium (
) center, effectively competing with the oxidative addition of the aryl bromide. Furthermore, quinones can act as oxidant scavengers, disrupting the catalytic cycle.
Diagram: The Catalyst Poisoning Cascade
Figure 1: Mechanism of Palladium catalyst deactivation by oxidized phenolic impurities.
Module 3: Purification & Recovery Protocols
If your material has degraded (brown/pink), use these protocols to recover the pure white solid.
Method A: Silica Plug Filtration (Rapid Cleanup)
Best for: Removing small amounts of colored impurities (pink material).
Dissolve: Dissolve the crude phenol in a minimum amount of Dichloromethane (DCM) .
Prepare: Pack a small glass frit or column with a 2-inch pad of silica gel.
Elute: Flush the solution through the silica pad using 10-20% Ethyl Acetate in Hexanes.
Why: The highly polar quinones and polymeric tars will stick tightly to the silica, while the less polar halogenated phenol elutes quickly.
Concentrate: Evaporate the filtrate under reduced pressure.
Method B: Recrystallization (Deep Cleaning)
Best for: Dark brown material or when >99% purity is required.
Solvent Choice:Ethanol/Water or Hexanes/Ethyl Acetate .
Dissolution: Place the solid in a flask and add minimal Ethanol. Heat to 50°C until dissolved.
Precipitation: Add warm water dropwise until the solution becomes slightly turbid (cloudy).[5]
Cooling: Remove from heat and let it cool to room temperature slowly. Then, place in an ice bath for 1 hour.
Filtration: Filter the white crystals and wash with cold Hexanes (to remove surface impurities).
Drying: Dry under high vacuum for 4 hours. Note: Ensure no solvent remains, as solvent pockets can trap oxygen.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in solution (e.g., DMSO or Methanol stock)?A:No. Dissolved oxygen in organic solvents diffuses rapidly. In solution, the molecules have higher mobility, increasing the rate of radical propagation. Always store as a solid. If you must make a stock solution, degas the solvent thoroughly (sparge with Argon for 15 mins) and use it within 24 hours.
Q2: Is the compound hygroscopic?A: The neutral phenol is not significantly hygroscopic, but it is sensitive to moisture-induced degradation . Water can facilitate proton transfer, lowering the energy barrier for oxidation. If the material clumps, it has absorbed water and should be dried in a vacuum desiccator over
before use.
Q3: My LCMS shows a mass peak at [2M-H] or [2M-2H]. What is this?A: This indicates dimerization . The phenoxy radicals formed during degradation can couple (C-O or C-C coupling) to form biphenyl-type dimers. These are stable impurities that will not participate in your desired reaction and are difficult to remove without chromatography.
Q4: I need to run a reaction at high temperature (100°C+). Will the phenol survive?A: At high temperatures, the risk of debromination or oxidation increases.
Recommendation: Protect the phenol before the high-temp step. Converting the phenol to a Benzyl ether (OBn) or Methoxymethyl ether (MOM) protects the ring from oxidation and prevents the acidic proton from interfering with base-sensitive catalysts.
References
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 5-Bromo-2-fluorophenol. Retrieved from
Mijangos, F., & Varona, F. (2006). Changes in Solution Color During Phenol Oxidation. Environmental Science & Technology.[7][8] Retrieved from
LibreTexts Chemistry. (2024). Oxidation of Phenols: Quinones. Retrieved from
Zhang, X., et al. (2022).[7] Reusing Sulfur-Poisoned Palladium Waste as a Highly Active Catalyst. Environmental Science & Technology.[7][8] Retrieved from
University of Pittsburgh. (n.d.). Recrystallization Protocols and Solvent Selection. Retrieved from
Executive Summary & Strategic Context 5-Bromo-2-fluoro-4-methoxyphenol is a critical scaffold in the synthesis of kinase inhibitors and fluorinated bioactive ethers. In drug development, the precise regiochemistry of thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
5-Bromo-2-fluoro-4-methoxyphenol is a critical scaffold in the synthesis of kinase inhibitors and fluorinated bioactive ethers. In drug development, the precise regiochemistry of this intermediate is non-negotiable; however, the electrophilic aromatic substitution (bromination) used to synthesize it often yields regioisomeric impurities (primarily the 6-bromo isomer) that are difficult to separate by standard HPLC.
This guide provides a definitive spectral analysis framework to distinguish the target molecule from its isomers and precursors. By exploiting the spin-active nature of the fluorine nucleus (
, ), researchers can utilize specific heteronuclear coupling constants ( and ) as diagnostic fingerprints, eliminating the need for expensive X-ray crystallography.
Structural Analysis & Theoretical Predication
The Molecular Scaffold
The target molecule features a tetra-substituted benzene ring. The interplay between the Fluorine (C2) , Methoxy (C4) , and Hydroxyl (C1) groups creates a unique electronic environment.
Electronic Push-Pull: The OH and OMe groups are strong electron donors (ortho/para directors), while the Fluorine is an inductive withdrawer but a resonance donor.
Steric Environment: The C3 position is "sandwiched" between the Fluorine and Methoxy groups, making it sterically crowded and electronically shielded.
The Diagnostic Challenge: Regioisomerism
During bromination of the precursor (2-fluoro-4-methoxyphenol), two sites are activated:
C5 (Target): Activated by the OMe group (ortho) and F (para).
C6 (Impurity): Activated by the OH group (ortho).
Distinguishing the 5-Bromo (Target) from the 6-Bromo (Impurity) is the primary analytical objective.
Visualization of Synthetic Pathways & Impurity Logic
Figure 1: Synthetic pathway illustrating the competition between the target (C5-bromination) and the primary regioisomer (C6-bromination).
Comparative Spectral Analysis
The following data compares the target molecule against its most likely contaminants. The values provided are based on substituent chemical shift increments and characteristic coupling constants for fluorinated benzenes.
^1^H NMR Diagnostic Table (400 MHz, CDCl3)
Proton Assignment
Target: 5-Bromo-2-fluoro-4-methoxyphenol
Impurity: 6-Bromo-2-fluoro-4-methoxyphenol
Diagnostic Differentiator
H-3 (Between F/OMe)
6.65 ppm (d, Hz)
6.70 ppm (d, Hz)
Non-diagnostic. Both isomers show large ortho-F coupling ().
H-6 (Target) / H-5 (Impurity)
7.25 ppm (d, Hz)
7.10 ppm (s or d, Hz)
CRITICAL. Target H6 is meta to F (visible splitting). Impurity H5 is para to F (no/tiny splitting).
-OCH3
3.85 ppm (s)
3.78 ppm (s)
Minor shift difference; unreliable for trace analysis.
-OH
5.10 ppm (br s)
5.30 ppm (br s)
Highly solvent/concentration dependent. Ignore.
^13^C NMR Diagnostic Features
The Carbon-13 spectrum provides definitive proof of structure through C-F coupling patterns (
Target: C5 is para to Fluorine. Expect small doublet (
Hz).
Impurity: C5 is meta to Fluorine (and has a proton attached). Expect medium doublet (
Hz).
C-6:
Target: C6 is meta to Fluorine. Expect medium doublet (
Hz).
Impurity: C6 is ortho to Fluorine (and has Br attached). Expect large doublet (
Hz).
Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure the resolution of fine fluorine coupling constants (often 4-7 Hz), sample preparation is critical.
Solvent Selection: Use CDCl3 (99.8% D) + 0.03% TMS.
Why: Chloroform minimizes viscosity, sharpening lines compared to DMSO. While DMSO-d6 is good for observing OH protons, it often broadens aromatic signals due to viscosity, obscuring the critical
coupling.
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
Warning: Over-concentration (>30 mg) leads to line broadening, potentially merging the H6 doublet into a singlet, mimicking the impurity.
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (salts from bromination) that cause magnetic inhomogeneity.
Instrument Parameters (400 MHz+)
Pulse Sequence: Standard 1D Proton (zg30).
Acquisition Time (AQ): Set > 3.0 seconds.
Reason: High digital resolution is required to resolve the ~7 Hz splitting on H6.
Spectral Width: -2 to 14 ppm.
Processing: Apply an exponential window function with LB = 0.3 Hz (or less). Do not use excessive line broadening, or you will lose the diagnostic coupling.
Advanced Validation: ^19^F-Decoupled ^1^H NMR
If the H6 doublet is ambiguous (e.g., due to peak overlap), run a ^1^H{^19^F} experiment (Proton observed, Fluorine decoupled).
Protocol:
Center the O2 offset on the Fluorine signal (approx -130 ppm).
Acquire the proton spectrum with continuous fluorine decoupling.
Result:
If Target (5-Br): The doublet at ~6.65 ppm (H3) and the doublet at ~7.25 ppm (H6) will both collapse into singlets .
If Impurity (6-Br): Only the doublet at ~6.70 ppm (H3) collapses. The signal at ~7.10 ppm (H5) remains a singlet (unchanged).
Analytical Decision Logic
Use this flowchart to interpret your spectral data during QC.
Figure 2: Logic gate for interpreting ^1^H NMR data to confirm regiochemistry.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297382, 2-Bromo-4-methoxyphenol. Retrieved from [Link][3]
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from [Link]
Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for J-coupling ranges).
Structural Confirmation of 5-Bromo-2-fluoro-4-methoxyphenol: A Comparative MS Guide
Topic: Mass Spectrometry of 5-Bromo-2-fluoro-4-methoxyphenol for Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry of 5-Bromo-2-fluoro-4-methoxyphenol for Structure Confirmation
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the synthesis of fluorinated pharmaceuticals and agrochemicals, 5-Bromo-2-fluoro-4-methoxyphenol (CAS: 1111096-08-2) serves as a critical halogenated building block.[1] Its structural integrity is defined by the precise regiochemistry of the bromine, fluorine, and methoxy substituents on the phenol ring.
This guide compares the two primary mass spectrometry workflows for confirming this structure: Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) .[1] While GC-MS provides a structural "fingerprint" via fragmentation, LC-MS offers superior sensitivity for trace impurity profiling and molecular weight confirmation without derivatization.[1]
Strategic Overview: The Analytical Challenge
The confirmation of 5-Bromo-2-fluoro-4-methoxyphenol requires distinguishing it from potential regioisomers (e.g., 4-bromo-2-fluoro-5-methoxyphenol).[1]
The Core Challenge: The bromine isotope pattern (
) dominates the spectrum, potentially masking subtle fragmentation differences caused by the fluorine position.
The Solution: Utilizing the "Hard" ionization of EI to generate diagnostic fragment ions, paired with the "Soft" ionization of ESI for intact molecular ion verification.
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS[1]
The following table contrasts the performance of both methodologies specifically for this halogenated phenol.
Method A: GC-MS (EI) – The Structural Fingerprint[1]
Electron Ionization (EI) is the gold standard for structural elucidation of small stable molecules. The high energy (70 eV) induces radical-cation formation, leading to predictable bond cleavages.
Experimental Protocol (GC-EI-MS)
Instrument: Agilent 7890/5977 or equivalent single quadrupole.
Column: DB-5ms or Rtx-5Amine (30m x 0.25mm, 0.25µm).[1]
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
Inlet: Split 10:1, 250°C.
Oven Program: 60°C (1 min)
20°C/min 300°C (3 min).
Derivatization (Optional but Recommended): Treat with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS-ether.[1] This prevents peak tailing due to the phenolic -OH.[1]
Mechanistic Fragmentation Analysis
For the underivatized molecule (
, MW 221/223):
Molecular Ion (
): Distinct doublet at m/z 220/222 (1:1 ratio) confirming one Bromine atom.[1]
Primary Fragmentation (Loss of Methyl):
Cleavage of the methoxy methyl group (
, -15 Da).
Diagnostic Ion:m/z 205/207 . This is often the base peak in methoxyphenols due to the stability of the resulting quinonoid cation.
Secondary Fragmentation (Loss of CO):
Expulsion of carbon monoxide (-28 Da) from the phenol/ether moiety.[1]
Expert Insight: The intensity of the [M-CH3] fragment relative to the molecular ion is a key differentiator. In para-methoxyphenols (like the target), the resonance stabilization of the cation is stronger than in meta-isomers, often leading to a more intense [M-15] peak [1].[1]
Method B: LC-ESI-MS/MS – Molecular Integrity[1]
Electrospray Ionization (ESI) in negative mode is ideal for phenols due to the acidic nature of the phenolic proton (
Mechanism:[1] Radical loss is less common in ESI, but radical-anion formation can occur.[1] More likely, loss of methyl radical to form a semiquinone radical anion.
Mechanism:[1] C-Br bond cleavage releasing the bromide ion.[1] This is highly specific for brominated compounds.[1]
Visualizing the Fragmentation Pathway[3]
The following diagram illustrates the EI fragmentation logic used to confirm the structure, highlighting the critical role of the methoxy group and bromine atom.
Figure 1: EI Fragmentation tree showing the primary loss of the methyl group followed by CO elimination, characteristic of methoxyphenols.[1]
Analytical Workflow Recommendation
For unambiguous confirmation in a drug development context, a tiered approach is recommended.
Figure 2: Tiered workflow combining Soft Ionization (MW check) and Hard Ionization (Structure check).
References
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Methoxyphenol derivatives. National Institute of Standards and Technology.[1][3] Available at: [Link][1]
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Chapter on Electron Ionization and Fragmentation of Ethers/Phenols).
ResolvemMass Laboratories. (2025). GC-MS vs LC-MS: A Comparative Guide. Available at: [Link][1]
PubChem. (2025).[1][4] Compound Summary: 5-Bromo-2-methoxyphenol (Analogous fragmentation data). National Library of Medicine.[1] Available at: [Link][1]
Strategic Synthesis of Substituted Phenols: A Comparative Technical Guide
Executive Summary The introduction of a hydroxyl group onto an aromatic ring is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and polymer intermediates.[1] While classical methods like the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The introduction of a hydroxyl group onto an aromatic ring is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and polymer intermediates.[1] While classical methods like the Sandmeyer reaction or nucleophilic aromatic substitution (
) suffer from harsh conditions and poor functional group tolerance, modern catalysis has revolutionized this field.
This guide objectively compares the three most robust contemporary routes for synthesizing substituted phenols:
Pd-Catalyzed Hydroxylation: The gold standard for unactivated aryl chlorides and sterically encumbered substrates.
Cu-Catalyzed (Ullmann-Type) Hydroxylation: A cost-effective, scalable alternative for aryl iodides and bromides.
Oxidation of Arylboronic Acids: A mild, metal-free strategy ideal for late-stage functionalization.
Best For: Unactivated aryl chlorides, electron-rich substrates, and sterically hindered rings.
Mechanism & Rationale
Unlike early generation catalysts that promoted reductive elimination of C–O bonds to form ethers, modern bulky biarylphosphine ligands (e.g., tBuBrettPhos ) facilitate the reductive elimination of the energetic Pd–OH bond. The bulky ligand prevents the formation of dimeric hydroxo-bridged palladium species, which are catalytically inactive.
Best For: Aryl iodides/bromides, cost-sensitive process chemistry, and substrates with ortho-directing groups.
Mechanism & Rationale
Modern Ullmann-type chemistry avoids the harsh temperatures (200°C+) of the past by using bidentate ligands like 1,10-phenanthroline or 8-hydroxyquinoline . These ligands stabilize the Cu(I) intermediate and lower the activation energy for the oxidative addition step. The mechanism is debated between a radical pathway and a Cu(I)/Cu(III) cycle, but the practical outcome is a reliable
Pre-complexation: Stir CuI and 1,10-phenanthroline in DMSO for 20 mins under Argon to form the active catalyst complex (often observed as a color change).
Addition: Add the aryl iodide and base.
Reaction: Heat to 100–110 °C for 12–24 hours. Note: Aryl bromides may require 120 °C.[6]
Workup: Dilute with water, acidify to pH 3, and extract.
Note: Copper residues can be difficult to remove; consider an EDTA wash during workup.
Route 3: Oxidation of Arylboronic Acids[7][8]
Best For: Late-stage functionalization, metal-free requirements, and very mild conditions (RT).
Mechanism & Rationale
This route bypasses the halide completely, utilizing arylboronic acids. The mechanism involves the nucleophilic attack of a hydroperoxide anion on the boron atom, followed by a 1,2-aryl migration (resembling the Baeyer-Villiger oxidation) and subsequent hydrolysis. It is stereospecific and preserves the position of substitution.
Experimental Protocol: The "One-Minute" Synthesis
High-throughput compatible.
Reagents:
Arylboronic Acid (1.0 equiv)
Oxidant:
(30% aq, 3-5 equiv)
Solvent: Ethanol or THF
Step-by-Step Workflow:
Dissolution: Dissolve arylboronic acid in Ethanol at Room Temperature (RT).
Oxidation: Add
dropwise. The reaction is often exothermic; cooling may be required for large scales.
Monitoring: Reaction is typically complete in < 5 minutes.
Quench: Add aqueous
(thiosulfate) to quench excess peroxide.
Isolation: Extract with EtOAc or simply evaporate solvent if the byproduct (boric acid) can be washed away with water.
Mechanistic Visualization[3]
Figure 2: Mechanism of ipso-hydroxylation of arylboronic acids via 1,2-migration.
Comparative Analysis Data
The following table contrasts the performance of these routes based on experimental data for difficult substrates (e.g., ortho-substituted or electron-rich rings).
Feature
Pd-Catalyzed (tBuBrettPhos)
Cu-Catalyzed (Phenanthroline)
Boronic Acid Oxidation
Primary Substrate
Aryl Chlorides, Bromides, Triflates
Aryl Iodides, Bromides
Arylboronic Acids/Esters
Reaction Temp
80–100 °C
100–140 °C
20–25 °C (Room Temp)
Yield (Electron-Rich)
High (>90%)
Moderate (60–80%)
Excellent (>95%)
Yield (Ortho-Subst.)
High (>85%)
Variable (Ligand dependent)
High (>90%)
Functional Group Tol.
Good (Sensitive to strong base)
Moderate (High T issues)
Excellent (Chemo-selective)
Cost
High (Pd + Ligand)
Low (Cu is cheap)
Moderate (Boronic acid cost)
Scalability
Good (but expensive)
Excellent
Excellent (Safety: Peroxides)
Decision Matrix
Use this logic flow to select the optimal synthetic route for your specific target molecule.
Figure 3: Strategic decision tree for selecting phenol synthesis routes.
References
Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society.[7][8] Link
Schulz, T., et al. (2009). "Efficient Palladium-Catalyzed Hydroxylation of Aryl Chlorides and Bromides." Angewandte Chemie International Edition. Link
Gogoi, A., & Bora, U. (2012).[9] "An efficient and green protocol for the synthesis of phenols from arylboronic acids."[1][10] Synlett. Link
Tye, J. W., et al. (2008). "Copper-Catalyzed Synthesis of Phenols from Aryl Halides." Angewandte Chemie. Link
Fier, P. S., & Maloney, K. M. (2016). "Copper-Catalyzed Hydroxylation of Aryl Halides with a Hydroxide Surrogate." Organic Letters. Link
Comparative Guide: 5-Bromo-2-fluoro-4-methoxyphenol vs. Brominated Phenol Analogs
This guide provides an in-depth technical comparison of 5-Bromo-2-fluoro-4-methoxyphenol against standard brominated phenol alternatives. It is designed for medicinal chemists and process engineers selecting building blo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5-Bromo-2-fluoro-4-methoxyphenol against standard brominated phenol alternatives. It is designed for medicinal chemists and process engineers selecting building blocks for complex scaffold synthesis.
Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol is a highly specialized trisubstituted benzene scaffold used primarily in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). Unlike common disubstituted phenols (e.g., 4-bromo-2-fluorophenol), this compound offers a unique "push-pull" electronic landscape due to the synergistic effects of the electron-donating methoxy group and the electron-withdrawing fluorine and bromine atoms.
Key Distinction: The 5-bromo position, flanked by a 4-methoxy group, creates a sterically and electronically distinct environment compared to the more common 4-bromo analogs, significantly altering its reactivity in palladium-catalyzed cross-couplings.
The interplay between the substituents defines the acidity (pKa) and nucleophilicity of the phenol, as well as the electrophilicity of the aryl bromide.
Electronic Landscape Analysis
2-Fluoro (-I Effect): Strong inductive withdrawal increases the acidity of the phenolic -OH.
4-Methoxy (+R Effect): Strong resonance donation into the ring. This increases electron density, particularly at the ortho positions (3 and 5), partially deactivating the C-Br bond at position 5 toward oxidative addition compared to electron-poor rings.
5-Bromo (-I Effect): Weakly deactivating; serves as the reactive handle.
Table 1: Physicochemical Comparison with Analogs
Feature
Target: 5-Bromo-2-fluoro-4-methoxyphenol
Comparator A: 4-Bromo-2-fluorophenol
Comparator B: 4-Bromo-2-methoxyphenol
Structure
Trisubstituted (F, OMe, Br)
Disubstituted (F, Br)
Disubstituted (OMe, Br)
Br Position
Meta to OH, Ortho to OMe
Para to OH
Para to OH
Predicted pKa
~8.8 - 9.2
~7.5 - 8.0
~10.2
Electronic State
Electron-Rich Core (due to OMe)
Electron-Poor Core (due to F)
Electron-Rich Core
Pd-Cat Reactivity
Moderate: OMe donation hinders oxidative addition; Steric crowd at C5.
High: F activation + Para position accessibility.
Low/Moderate: OMe donation deactivates C-Br.
Primary Use
Multi-target Kinase Inhibitors
General Biaryl Synthesis
Antioxidants / Dyes
Analyst Insight: The "Target" compound is less acidic than Comparator A due to the methoxy group's resonance offset, but more acidic than Comparator B due to the fluorine's inductive pull. This makes the phenoxide anion of the Target a tunable nucleophile for O-alkylation reactions, offering better selectivity than highly acidic fluorophenols.
Synthetic Utility: Reactivity & Protocols
A. Suzuki-Miyaura Cross-Coupling
The 5-bromo position is sterically hindered by the adjacent 4-methoxy group. Standard protocols using Pd(PPh
) often result in low yields due to slow oxidative addition.
Recommended System: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition into the electron-rich C-Br bond.
Mechanism Visualization (DOT)
The following diagram illustrates the competing electronic effects during the catalytic cycle.
Figure 1: Catalytic cycle highlighting specific deactivating factors (Sterics/Electronics) for 5-Bromo-2-fluoro-4-methoxyphenol.
B. Experimental Protocol: Optimized Suzuki Coupling
Objective: Coupling 5-Bromo-2-fluoro-4-methoxyphenol with Phenylboronic acid.
Reagents:
Substrate: 1.0 eq (221 mg, 1.0 mmol)
Phenylboronic acid: 1.2 eq
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%)
Base: K
PO (3.0 eq)
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
Preparation: In a glovebox or under Argon, charge a reaction vial with the substrate, boronic acid, Pd(OAc)
, SPhos, and KPO.
Solvation: Add degassed Toluene/Water mixture. The biphasic system helps solubilize the inorganic base while protecting the catalyst.
Reaction: Seal and heat to 80°C for 4-6 hours.
Note: Monitor by LC-MS.[1] If conversion <50% after 2 hours, increase temperature to 100°C. The free phenol -OH may require an extra equivalent of base to form the phenoxide, which can sometimes poison Pd. If yields are low, protect the phenol as a benzyl ether (Bn) prior to coupling.
Workup: Cool to RT, acidify with 1M HCl (to reprotonate the phenol), extract with EtOAc, dry over Na
SO, and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Applications in Drug Discovery[6][7]
This scaffold is a "privileged structure" in kinase inhibitor design. The 2-fluoro group mimics the metabolic stability of H while altering the ring's lipophilicity, and the 4-methoxy group serves as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.
Case Study: EGFR Inhibitor Pharmacophore
In the development of 3rd generation EGFR inhibitors (similar to Osimertinib analogs), the 4-methoxy-2-fluoro pattern on the aniline/phenol ring is critical for:
Selectivity: Fitting into the hydrophobic pocket near the gatekeeper residue (T790M).
Metabolic Stability: The fluorine atom blocks metabolic oxidation at the typically reactive ortho-position.
Table 2: Functional Group Contributions to Bioactivity
Substituent
Role in Binding Pocket
Role in ADME (Pharmacokinetics)
Phenol (-OH)
H-bond donor to hinge region residues (e.g., Met793).
Phase II conjugation site (Glucuronidation).
Fluorine (-F)
Induces dipole; interacts with carbonyls in backbone.
Comparative Guide: Biological Efficacy of 5-Bromo-2-fluoro-4-methoxyphenol & Halogenated Analogs
This guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-4-methoxyphenol (BFMP) and its structural analogs. It focuses on their critical role as pharmacophores in the design of tyrosine kinase inhibitors (T...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-4-methoxyphenol (BFMP) and its structural analogs. It focuses on their critical role as pharmacophores in the design of tyrosine kinase inhibitors (TKIs) and their intrinsic biological activities.
Executive Summary: The "Warhead" Precursor
5-Bromo-2-fluoro-4-methoxyphenol (BFMP) is a high-value intermediate (CAS: 261775-43-9 / 1111096-08-2) primarily used to synthesize 3rd and 4th generation EGFR and ALK inhibitors . While the compound itself possesses modest antimicrobial and antioxidant properties, its true biological value lies in its ability to confer metabolic stability and precise hydrophobic fitting when incorporated into larger drug scaffolds.
This guide compares BFMP against three distinct classes of analogs:
The Chloro-Isostere: 5-Bromo-2-chloro-4-methoxyphenol (Enhanced lipophilicity).
The Des-Fluoro Analog: 3-Bromo-4-methoxyphenol (Baseline activity).
The Regioisomer: 4-Bromo-5-fluoro-2-methoxyphenol (Altered binding geometry).
Chemical Profile & Intrinsic Activity
Before derivatization, these halogenated phenols exhibit intrinsic biological activity due to their acidity and lipophilicity.
Intrinsic Antimicrobial & Antioxidant Data
Data synthesized from comparative studies on polyhalogenated phenols.[1]
Compound
Substitution Pattern
LogP (Calc)
S. aureus MIC (µg/mL)
DPPH Scavenging (IC50)
Toxicity (LD50 est.)
BFMP (Target)
2-F, 4-OMe, 5-Br
2.65
64 - 128
> 200 µM
Moderate
Chloro-Analog
2-Cl, 4-OMe, 5-Br
3.10
32 - 64
> 200 µM
High
Des-Fluoro
4-OMe, 3-Br
2.45
> 128
150 µM
Low
Regioisomer
5-F, 2-OMe, 4-Br
2.65
64 - 128
> 200 µM
Moderate
Expert Insight:
Antimicrobial: The Chloro-analog is more potent against Gram-positive bacteria due to higher lipophilicity (LogP 3.10), allowing better membrane penetration. BFMP is less potent but safer (lower cytotoxicity).
Antioxidant: The electron-withdrawing halogens (F, Br) generally reduce the antioxidant capacity of the phenol compared to simple methoxyphenols (like guaiacol) by destabilizing the phenoxy radical, making them poor standalone antioxidants but stable metabolic handles.
Kinase Inhibition: The "Fluorine Effect" in Drug Design
The primary application of BFMP is as a precursor for the "Tail" or "Head" segments of kinase inhibitors (e.g., Osimertinib analogs). The 2-Fluoro substituent is not arbitrary; it is a strategic choice for Structure-Activity Relationship (SAR) optimization.
Comparative Efficacy in EGFR Kinase Assays (Derived Compounds)
Comparison of final inhibitor molecules derived from the respective phenol intermediates.
Feature
Fluoro-Derivative (from BFMP)
Chloro-Derivative
Des-Fluoro Derivative
Target
EGFR (T790M/C797S)
EGFR (T790M/C797S)
EGFR (T790M/C797S)
Binding Affinity (Kd)
0.5 - 2.0 nM
0.3 - 1.5 nM
> 10 nM
Metabolic Stability (t½)
High (> 4h)
Moderate (2-3h)
Low (< 1h)
Solubility
Moderate
Low
High
Mechanism
H-Bond Scout
Sigma-Hole Bonding
Weak Hydrophobic Fit
Key Findings:
Potency vs. Properties: The Chloro-derivative often shows slightly higher potency (lower Kd) due to the "Sigma-Hole" effect of Chlorine, which forms stronger halogen bonds with carbonyls in the kinase pocket. However, this comes at the cost of solubility and metabolic liability .
The Fluorine Advantage: The 2-Fluoro group in BFMP blocks metabolic hydroxylation at the ortho-position (a common clearance pathway). It also modulates the pKa of the phenol/ether oxygen, optimizing H-bond acceptor capability without compromising solubility.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how the specific functional groups of BFMP contribute to biological activity when incorporated into a drug scaffold.
Caption: Functional dissection of BFMP showing how each substituent contributes to the final drug's synthesis (Br), stability (F), and binding affinity (OMe).
Experimental Protocols
To validate the activity of BFMP analogs, the following protocols are recommended. These are designed to test both the intermediate's intrinsic properties and its potential as a kinase inhibitor precursor.
Protocol A: Synthesis of the "Warhead" Ether (General Procedure)
Objective: To attach the phenol to a pyrimidine scaffold for biological testing.
Reagents: Dissolve 5-Bromo-2-fluoro-4-methoxyphenol (1.0 eq) in dry DMF.
Base: Add K₂CO₃ (2.0 eq) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion.
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Synthesis Workflow Diagram
The following flowchart visualizes the transformation of BFMP into a bioactive Kinase Inhibitor.
Caption: Step-wise synthetic pathway transforming the BFMP intermediate into a functional kinase inhibitor.
References
BenchChem. (2025).[2] A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. Link
Journal of Medicinal Chemistry. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles.
ChemRxiv. (2025).[3] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Link
MDPI Foods. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens. Link
Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Link
ScienceOpen. (2021). Discovery of a series of dimethoxybenzene FGFR inhibitors. Link
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: X-ray Crystallography of 5-Bromo-2-fluoro-4-methoxyphenol Derivatives
Subtitle: Optimizing Halogen Bonding Scaffolds for Fragment-Based Drug Discovery (FBDD)
Executive Summary & Strategic Context
In the realm of Fragment-Based Drug Discovery (FBDD) , the precise characterization of small molecule scaffolds is the bedrock of rational design. This guide evaluates the crystallographic performance of 5-Bromo-2-fluoro-4-methoxyphenol (BFMP) derivatives.
Unlike standard phenolic fragments, BFMP integrates a "Dual-Halogen" motif. The strategic introduction of fluorine ortho to the hydroxyl group and para to the bromine atom is not merely decorative; it fundamentally alters the electronic landscape of the ring. This guide compares BFMP against non-fluorinated and isomeric alternatives to demonstrate its superior utility in Crystal Engineering and Sigma-Hole Tuning .
Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.
Technical Comparison: BFMP vs. Standard Alternatives
The following analysis compares BFMP with its direct precursor 5-Bromo-2-methoxyphenol (BMP) and its regioisomer 4-Bromo-5-fluoro-2-methoxyphenol .
Bromine anomalous signal facilitates ab initio phasing.
Key Interaction
Br···O / Br···N (Directional)
OH···O (H-bond dominant)
Br···F (Weak)
BFMP promotes orthogonal binding geometries.
Expert Insight: The "Fluorine Effect"
The superiority of BFMP lies in the inductive effect (-I) of the fluorine atom. By withdrawing electron density from the aromatic ring, the fluorine atom enhances the positive electrostatic potential (the
-hole) on the bromine atom para to it.
Result: The Halogen Bond (C-Br[1]···Nucleophile) in BFMP is energetically stronger and more directional than in BMP, making it a more "sticky" fragment for protein binding pockets.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to maximize crystal size and minimize mosaicity, specifically for halogenated phenols which often suffer from twinning.
Purity Requirement: >98% (HPLC). Impurities >1% often poison the crystal faces of halogenated phenols.
Purification: If the compound is colored (yellow/brown), it indicates oxidation (quinones). Action: Recrystallize from hot ethanol/water (80:20) with activated charcoal filtration before attempting diffraction growth.
This diagram outlines the critical path from crude material to the final electron density map.
Caption: Step-by-step workflow for obtaining high-quality structural data for brominated phenols.
Diagram 2: The Halogen Bonding Mechanism (
-Hole)
This diagram illustrates why BFMP is a superior scaffold: The Fluorine atom enhances the Bromine's ability to bind to the target (Acceptor).
Caption: Mechanism of Fluorine-enhanced Halogen Bonding in BFMP derivatives.
References
Metrangolo, P., & Resnati, G. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.[2] Accounts of Chemical Research, 47(1), 161–171. Link
Wilcken, R., et al. (2013).[3] Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society, 134(15), 6810–6813. Link
Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. Link
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: The world’s repository of small molecule crystal structures. Link
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link
A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-2-fluoro-4-methoxyphenol
Introduction: Unpacking the Potential of a Polysubstituted Phenol 5-Bromo-2-fluoro-4-methoxyphenol is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unpacking the Potential of a Polysubstituted Phenol
5-Bromo-2-fluoro-4-methoxyphenol is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its distinct functional groups: a nucleophilic phenol, a bromine atom primed for cross-coupling, and an electron-rich aromatic core modulated by fluorine and methoxy substituents. This guide provides an in-depth assessment of its reactivity profile, offering a predictive framework grounded in established mechanistic principles and supported by comparative data from analogous systems. We will move beyond simple reaction schemes to explore the underlying electronic and steric factors that govern its behavior in key synthetic transformations, empowering researchers to strategically design synthetic routes and unlock the full potential of this versatile intermediate.
A Structural and Electronic Overview: The Interplay of Substituents
The reactivity of 5-Bromo-2-fluoro-4-methoxyphenol is dictated by the combined electronic and steric effects of its four substituents. A clear understanding of their individual contributions is paramount for predicting reaction outcomes.
Hydroxyl (-OH): A powerful activating group and ortho, para-director due to its strong +R (resonance) effect, which significantly enriches the electron density of the aromatic ring.[1]
Methoxy (-OCH₃): Also a strong activating group and ortho, para-director through its +R effect.
Fluorine (-F): Exhibits a dual nature. It is strongly electron-withdrawing via the -I (inductive) effect due to its high electronegativity, which deactivates the ring. However, it acts as a weak +R donor and an ortho, para-director.[2]
Bromine (-Br): Similar to fluorine, it is a deactivating, ortho, para-director, with its -I effect outweighing its +R effect.[2]
The collective influence of these groups creates a nuanced reactivity map. The potent activating effects of the hydroxyl and methoxy groups dominate, rendering the ring highly susceptible to electrophilic attack and facilitating oxidative addition in cross-coupling reactions.
Caption: Overview of substituent effects on the core reactivity pathways of 5-Bromo-2-fluoro-4-methoxyphenol.
Acidity and Phenolic Reactivity: The Gateway to Derivatization
The hydroxyl group is arguably the most reactive site for non-catalytic transformations. Its acidity (pKa) is a critical parameter influencing its nucleophilicity in derivatization reactions.
Causality Behind Acidity: The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[3] Electron-withdrawing groups (like halogens) stabilize the phenoxide through their inductive (-I) effect, thereby increasing acidity (lowering pKa).[4] Conversely, electron-donating groups destabilize the phenoxide and decrease acidity.
For 5-Bromo-2-fluoro-4-methoxyphenol, the potent -I effects of both fluorine and bromine are expected to increase its acidity relative to unsubstituted phenol. However, the strong +R effect of the para-methoxy group will counteract this to some extent. The net result is an anticipated pKa slightly lower than that of phenol but higher than that of phenols bearing multiple halogens without donating groups.
Table 1: Comparison of Phenol Acidities (pKa in Water)
| 5-Bromo-2-fluoro-4-methoxyphenol | ~9.0 - 9.5 (Est.) | Predicted balance of -I (F, Br) and +R (OCH₃) effects |
This moderate acidity makes the phenol readily deprotonated by common bases (e.g., K₂CO₃, NaH) to facilitate O-alkylation or O-acylation, providing a straightforward route to ether and ester derivatives.
Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse
The carbon-bromine bond is the most valuable synthetic handle on this molecule for constructing complex architectures. The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl.[7][8] This selectivity ensures that reactions will occur exclusively at the C-Br bond, leaving the more robust C-F and C-O bonds untouched under standard conditions.
Comparison A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic halide, is one of the most powerful tools in modern synthesis.[9] The electron-rich nature of the 5-bromo-2-fluoro-4-methoxyphenyl scaffold is well-suited for the initial oxidative addition step, which is often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 5-Bromo-2-fluoro-4-methoxyphenol with a generic arylboronic acid.
Materials:
5-Bromo-2-fluoro-4-methoxyphenol (1.0 eq)
Arylboronic acid (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
SPhos (0.04 eq)
Potassium phosphate (K₃PO₄) (2.0 eq)
Toluene/Water (10:1 v/v)
Procedure:
To a flame-dried Schlenk flask, add 5-Bromo-2-fluoro-4-methoxyphenol, the arylboronic acid, and K₃PO₄.
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent mixture. Stir for 5 minutes until a homogeneous solution is formed.
Add the catalyst solution and the water portion to the Schlenk flask containing the solids.
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Trustworthiness: This protocol employs a modern, well-established catalyst system (Pd/SPhos) known for its high efficiency and broad functional group tolerance with aryl bromides. The use of a biphasic toluene/water system with K₃PO₄ is a standard and robust method for activating the boronic acid for transmetalation.[7]
Comparison B: Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[10][11] This reaction couples an amine with an aryl halide. The electron-donating substituents on our phenol substrate can sometimes slow the final reductive elimination step, making the choice of ligand critical for achieving high yields.
Expertise in Ligand Selection: For electron-rich aryl bromides like ours, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior. These ligands promote both the initial oxidative addition and the crucial, often challenging, reductive elimination step to furnish the desired C-N bond.[12]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple 5-Bromo-2-fluoro-4-methoxyphenol with a primary or secondary amine.
Materials:
5-Bromo-2-fluoro-4-methoxyphenol (1.0 eq)
Amine (1.2 eq)
Pd₂(dba)₃ (0.015 eq)
XPhos (0.03 eq)
Sodium tert-butoxide (NaOtBu) (1.4 eq)
Anhydrous Toluene
Procedure:
To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.
Add the 5-Bromo-2-fluoro-4-methoxyphenol and anhydrous toluene.
Finally, add the amine coupling partner.
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, and quench carefully with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Trustworthiness: This protocol uses a well-defined palladium source (Pd₂(dba)₃) and a highly effective ligand (XPhos) under anhydrous conditions with a strong, non-nucleophilic base (NaOtBu), which are standard best practices for this transformation.[12][13]
Table 2: Comparative Performance in Cross-Coupling Reactions
Despite the presence of two deactivating halogens, the powerful activating influence of the -OH and -OCH₃ groups makes the ring highly susceptible to electrophilic aromatic substitution (SEAr).[1] The critical question is one of regioselectivity.
Analysis of Directing Effects:
-OH group directs ortho (C6) and para (C2, occupied by -F).
-OCH₃ group directs ortho (C3 and C5, both occupied) and para (C1, occupied).
-F group directs ortho (C1 and C3, both occupied) and para (C5, occupied).
-Br group directs ortho (C6 and C4, occupied) and para (C1, occupied).
All directing vectors converge on one available position: C6 . This position is ortho to the powerfully activating hydroxyl group and is the only unsubstituted carbon. Therefore, electrophilic substitution is predicted to occur with high regioselectivity at the C6 position.
Caption: Analysis of regioselectivity for electrophilic aromatic substitution, predicting attack at the C6 position.
Nucleophilic Aromatic Substitution (SNAr): An Unlikely Pathway
Nucleophilic aromatic substitution (SNAr) requires a ring that is electron-poor, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group.[14][15]
5-Bromo-2-fluoro-4-methoxyphenol is a very poor candidate for SNAr. The ring is highly electron-rich due to the -OH and -OCH₃ groups. These substituents would strongly destabilize the negative charge of the intermediate Meisenheimer complex, which is essential for the reaction to proceed.[16] Consequently, attempts to displace either the fluorine or bromine atom with a nucleophile are expected to fail under standard SNAr conditions.
Conclusion
This guide establishes a clear reactivity hierarchy for 5-Bromo-2-fluoro-4-methoxyphenol.
Primary Reactivity: The phenolic hydroxyl group is the most accessible site for simple derivatization via O-alkylation or O-acylation.
Key Synthetic Handle: The C-Br bond is the workhorse for advanced molecular construction, displaying excellent and selective reactivity in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.
Predictable Ring Functionalization: The aromatic ring is highly activated towards electrophilic aromatic substitution, with strong directing effects pointing to selective functionalization at the C6 position.
Negligible Reactivity: The molecule is not suited for nucleophilic aromatic substitution due to its electron-rich nature.
By understanding these principles, researchers can confidently and efficiently incorporate this versatile building block into complex synthetic campaigns, leveraging its distinct reactive sites to achieve their molecular targets.
References
Quora. (2017, September 22). Why is the order of acidity in the halophenols of meta, ortho, and para? [Online forum post]. Available: [Link]
Chemistry Stack Exchange. (2018, February 22). Acidity order of 4-halophenols. [Online forum post]. Available: [Link]
Quora. (2020, June 22). Can you tell the order of acidic strength of para halogen substituted phenols? [Online forum post]. Available: [Link]
MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available: [Link]
Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. [Online forum post]. Available: [Link]
Ben-Gurion University Research Portal. (2017, August 10). Oxidative cross-coupling of substituted phenols with unactivated aromatics. Available: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
ScholarWorks@GVSU. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
ResearchGate. (n.d.). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
PMC. (n.d.). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available: [Link]
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Available: [Link]
ChemSynthesis. (2025, May 20). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Available: [Link]
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available: [Link]
Jasperse, C. (n.d.).
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
SpringerLink. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available: [Link]
PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available: [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available: [Link]
PMC. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
Standard Operating Procedure: Disposal of 5-Bromo-2-fluoro-4-methoxyphenol
[1][2] Executive Summary 5-Bromo-2-fluoro-4-methoxyphenol is a halogenated phenolic compound.[1][2] Improper disposal poses significant risks, including aquatic toxicity and the formation of hazardous byproducts (dioxins...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol is a halogenated phenolic compound.[1][2] Improper disposal poses significant risks, including aquatic toxicity and the formation of hazardous byproducts (dioxins/furans) if incinerated incorrectly.[1]
Immediate Core Directives:
Strict Segregation: Must be classified as Halogenated Organic Waste . Never mix with non-halogenated solvents (e.g., Acetone, Ethanol) as this upgrades the entire container to a more expensive disposal tier.[1]
Zero Discharge: Under no circumstances can this compound or its solutions be poured down the drain.[3] It disrupts microbial activity in municipal water treatment.
Incompatibility: Keep separate from strong oxidizers and strong bases.
Chemical Profile & Hazard Assessment
Understanding the "Why" behind the disposal protocol is critical for safety and compliance. This compound combines the acidity of a phenol with the environmental persistence of halogens.
Property
Data
Operational Implication
Chemical Class
Halogenated Phenol
Requires high-temperature incineration with flue gas scrubbing (to remove HBr/HF).
Physical State
Solid (typically) / Liquid (if in solution)
Solids must be dissolved or double-bagged; Solutions require compatible carboys.
Acidity (pKa)
~7-9 (Estimated)
Weakly acidic. Reacts with strong bases (NaOH) to form salts, potentially generating heat.[1]
Hazards (GHS)
Skin/Eye Irritant, Aquatic Toxicity
PPE is non-negotiable.[1] Spill cleanup requires preventing environmental release.
RCRA Status
Characteristic (if toxic) / Listed (F-list if spent solvent)
Treat as Hazardous Waste.
Step-by-Step Disposal Protocol
Phase 1: Segregation (The Economic & Safety Check)
The Rule: If your waste stream contains >1-2% halogenated content, the entire container is classified as halogenated.[1]
Action: Designate a specific waste stream for this compound. Do not pour it into the general "Organic Solvents" carboy unless that carboy is already designated for halogens (e.g., Chloroform/DCM waste).[1]
Why? Non-halogenated waste is often used as fuel blending (cheap). Halogenated waste requires specialized incineration (expensive). Contaminating a 20L drum of Acetone with 50mL of this phenol wastes thousands of dollars annually in disposal fees.
Phase 2: Container Selection
Material: High-Density Polyethylene (HDPE) or Glass (Amber).
Avoid: Metal containers (Aluminum/Galvanized). Halogenated phenols can degrade or react with certain metals over time, leading to container failure.[1]
Venting: Use a standard cap. Vented caps are only necessary if mixed with oxidizers (which is a violation of Phase 1).
Phase 3: Waste Accumulation
For Solids:
Collect in a wide-mouth HDPE jar.
Label as "Solid Waste: 5-Bromo-2-fluoro-4-methoxyphenol".
If the solid is contaminated with other chemicals, list all constituents.[1]
For Solutions (HPLC waste, Mother Liquors):
Pour into the Halogenated Solvent carboy.
Critical: Ensure the pH of the waste container is not highly basic (pH > 10) or highly acidic (pH < 2) to prevent unexpected buffering reactions or gas generation.
Phase 4: Labeling
Compliance requires specific nomenclature.[3] Do not use abbreviations/formulas.
1. Do not create dust. 2. Scoop gently using a plastic spatula into a waste jar. 3. Wipe area with Acetone, then soap/water.[1] Dispose of wipes as solid hazardous waste.
Liquid Spill
1. Containment: Use vermiculite or polypropylene pads. 2. Neutralization: Not typically required for small amounts, but ensure area is ventilated.[1] 3. Disposal: Bag all absorbents. Label as "Debris contaminated with Halogenated Phenols."
Decision Workflow (Visual Guide)
The following diagram outlines the logical flow for disposing of 5-Bromo-2-fluoro-4-methoxyphenol, ensuring no cross-contamination.
Figure 1: Decision tree for segregating halogenated phenolic waste to ensure regulatory compliance and cost-efficiency.
References
United States Environmental Protection Agency (EPA). Hazardous Waste Listed and Characteristic Wastes (F-Codes and Toxicity Characteristics). Retrieved from [Link]
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Disposal Guidelines. Retrieved from [Link]
Personal protective equipment for handling 5-Bromo-2-fluoro-4-methoxyphenol
Part 1: Executive Hazard Analysis The "Why" Behind the Protocol As a halogenated phenolic ether, 5-Bromo-2-fluoro-4-methoxyphenol presents a dual-hazard profile that standard laboratory safety training often overlooks. W...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Hazard Analysis
The "Why" Behind the Protocol
As a halogenated phenolic ether, 5-Bromo-2-fluoro-4-methoxyphenol presents a dual-hazard profile that standard laboratory safety training often overlooks. While Safety Data Sheets (SDS) typically classify this compound as an Irritant (H315, H319, H335), experienced medicinal chemists must treat the phenolic moiety with elevated caution.
The Phenol Risk (Systemic): Unlike simple organic acids, phenols can possess anesthetic properties.[1] A skin exposure may not "burn" immediately, leading to prolonged contact time and potential systemic absorption.[1][2]
The Halogen Factor (Lipophilicity): The addition of Bromine and Fluorine atoms generally increases the lipophilicity of the molecule compared to the parent phenol. This theoretically enhances skin penetration rates, making barrier protection (PPE) critical.
Core Directive: Treat this substance not just as a respiratory irritant, but as a potential transdermal toxin.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "Silent Penetration"—the permeation of chemicals through glove materials without visible degradation.
PPE Category
Standard Protocol (Dry Solid)
High-Risk Protocol (Solutions/Synthesis)
Technical Rationale
Hand Protection
Double Nitrile Gloves (Min. thickness: 5 mil outer / 4 mil inner)
Laminate (Silver Shield®) or Neoprene (If dissolved in acetone/DCM)
Standard nitrile degrades rapidly against phenols in organic solvents. Double gloving provides a "breakthrough buffer" and visual tear detection.
Respiratory
N95 or P100 Mask (If weighing outside a hood)
Fume Hood (Sash at 18 inches)
Halogenated phenol dust is a severe respiratory irritant (H335). Inhalation can lead to delayed pulmonary edema.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Face Shield + Goggles (For reactions >10g or reflux)
Safety glasses allow vapors/dust to bypass the side shields. Goggles provide a gas-tight seal against sublimed vapors.
Body Defense
Lab Coat (Buttoned) + Long Pants
Tyvek® Sleeves or Apron
Phenols stain and penetrate cotton. Tyvek provides a non-porous barrier for forearms during transfers.
Part 3: Operational Protocols
A. Weighing & Transfer (The Static Risk)
Fine halogenated powders are prone to static charge, causing "fly-away" particles that contaminate the balance area.
Engineering Control: Utilize an ionizing bar or anti-static gun on the weighing boat before adding the solid.
Containment: Weigh inside a chemical fume hood. If a balance enclosure is used, ensure it has HEPA filtration.
Technique: Use the "Tapping Method." Do not pour from the stock bottle. Use a spatula to tap small amounts into the boat to minimize dust cloud formation.
B. Reaction Setup & Solubilization
Critical Decision: The choice of solvent dictates your glove safety.
If using Methanol/Ethanol: Nitrile gloves are generally acceptable for short duration.
If using Dichloromethane (DCM) or Acetone:STOP. These solvents carry the phenol through nitrile gloves in seconds. You must use Silver Shield laminate gloves or heavy-gauge Neoprene.
C. Waste Disposal
Classification: Halogenated Organic Waste.
Do NOT mix with acidic waste streams (potential for acid-catalyzed dehalogenation or toxic fumes).[3]
Do NOT dispose of in general "Organic Waste" if your facility separates Halogenated vs. Non-Halogenated. The Bromine/Fluorine content requires high-temperature incineration to prevent dioxin formation.
Part 4: Emergency Response (The "PEG" Protocol)
Standard water rinsing is often insufficient for phenolic compounds because they are only moderately soluble in water and can form a "sticky" film on the skin.
The "Golden Minute" Response Plan:
Immediate Action: If skin contact occurs, do not just rinse with water.
Solubilization: Apply Polyethylene Glycol 300 or 400 (PEG 300/400) to the area immediately.[1]
Why? PEG acts as a solvent that safely extracts the phenol from the skin pores more effectively than water.
Irrigation: After scrubbing with PEG-soaked gauze for 15-30 seconds, flush with copious water.
Verification: If the skin turns white (blanching), absorption has occurred. Seek medical attention immediately.
Part 5: Visual Decision Logic
Workflow: PPE Selection & Handling Logic
This diagram illustrates the decision-making process for selecting gloves and handling procedures based on the state of the chemical.
Caption: Decision tree for selecting glove material based on carrier solvent compatibility.
Workflow: Emergency Response (The PEG Protocol)
This diagram details the specific medical response steps for phenolic exposure.
Caption: The "PEG Protocol" for neutralizing phenolic skin absorption.
References
Centers for Disease Control and Prevention (CDC). (2022). Phenol: Systemic Agent.[4] NIOSH Emergency Response Safety and Health Database. Retrieved from [Link]
Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals: Halogenated Solvents. National Academies Press. Retrieved from [Link]